6-Bromo-N-ethyl-N-methylpyridin-2-amine chemical structure and properties
An In-Depth Technical Guide to 6-Bromo-N-ethyl-N-methylpyridin-2-amine: Synthesis, Properties, and Applications in Modern Chemistry Executive Summary 6-Bromo-N-ethyl-N-methylpyridin-2-amine is a substituted pyridine deri...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 6-Bromo-N-ethyl-N-methylpyridin-2-amine: Synthesis, Properties, and Applications in Modern Chemistry
Executive Summary
6-Bromo-N-ethyl-N-methylpyridin-2-amine is a substituted pyridine derivative of significant interest to the fields of medicinal chemistry and materials science. Its unique trifunctional nature—comprising a nucleophilic dialkylamino group, an electronically influential pyridine core, and a synthetically versatile bromine handle—positions it as a highly valuable building block for the construction of complex molecular architectures. Pyridine and its derivatives are foundational components in many pharmaceuticals and agrochemicals.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's structure, physicochemical properties, a detailed protocol for its synthesis via N-alkylation, and a discussion of its potential reactivity and applications, particularly in palladium-catalyzed cross-coupling reactions.
Molecular Overview and Physicochemical Properties
The structural foundation of this molecule is a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom.[1] The strategic placement of the bromine atom at the 6-position and the N-ethyl-N-methylamino group at the 2-position dictates its chemical behavior and synthetic utility.
Physicochemical Profiling & Synthetic Utility of 6-Bromo-N-ethyl-N-methylpyridin-2-amine
Executive Summary 6-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS: 959237-79-7) is a specialized heterocyclic building block utilized in the synthesis of complex pharmaceutical scaffolds and organometallic ligands. Characte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS: 959237-79-7) is a specialized heterocyclic building block utilized in the synthesis of complex pharmaceutical scaffolds and organometallic ligands. Characterized by its asymmetric substitution at the 2-amino position, it serves as a critical intermediate for introducing steric diversity into pyridine-based drugs.
This guide provides a comprehensive physicochemical profile, validated synthetic methodologies, and experimental protocols for researchers utilizing this compound in drug discovery and materials science.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The physicochemical properties of 6-Bromo-N-ethyl-N-methylpyridin-2-amine are dominated by the electron-withdrawing nature of the bromine atom at position 6 and the lipophilic, electron-donating N-ethyl-N-methylamino group at position 2.
Table 1: Physicochemical Specifications
Property
Value / Description
Source/Method
CAS Number
959237-79-7
Chemical Abstract Service
IUPAC Name
6-bromo-N-ethyl-N-methylpyridin-2-amine
Systematic Nomenclature
Formula
C₈H₁₁BrN₂
Stoichiometry
Molecular Weight
215.09 g/mol
Calculated
Physical State
Viscous Oil or Low-Melting Solid
Experimental Observation
LogP (Predicted)
2.5 ± 0.3
Consensus Model (cLogP)
pKa (Predicted)
3.8 ± 0.5 (Conjugate Acid)
Hammett Equation Estimation
TPSA
15.71 Ų
Topological Polar Surface Area
H-Bond Donors
0
Structural Count
H-Bond Acceptors
2
Structural Count
Solubility
High in DCM, EtOAc, DMSO; Low in Water
Empirical
Scientist's Note: The pKa of this molecule is significantly lower than pyridine (pKa ~5.2) due to the inductive electron-withdrawing effect (-I) of the bromine atom, despite the mild electron-donating effect (+M) of the amino group. This makes the ring nitrogen less nucleophilic, a critical factor when designing downstream coupling reactions.
Synthetic Methodology
The synthesis of 6-Bromo-N-ethyl-N-methylpyridin-2-amine is most efficiently achieved via Nucleophilic Aromatic Substitution (SₙAr). While Buchwald-Hartwig amination is possible, the SₙAr approach is preferred for cost-efficiency and scalability, leveraging the activated nature of 2,6-dibromopyridine.
Reaction Logic & Mechanism
The reaction utilizes 2,6-dibromopyridine as the electrophile.[1] The first bromine displacement is facile due to the electron-deficient pyridine ring. However, the introduction of the electron-rich amine deactivates the ring toward a second substitution, naturally preventing the formation of the di-substituted byproduct (2,6-bis(N-ethyl-N-methylamino)pyridine) under controlled thermal conditions.
Visualization: Synthesis Workflow
Caption: SₙAr pathway for selective mono-amination of 2,6-dibromopyridine.
Reaction: Seal the tube and heat to 120–130°C for 16–24 hours.
Note: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (dibromide) is non-polar; the product will be slightly more polar.
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
Extraction: Dilute residue with water (50 mL) and extract with Dichloromethane (3 x 30 mL).
Purification: The crude oil often contains traces of starting material. Purify via Silica Gel Column Chromatography using a gradient of 0–10% EtOAc in Hexanes.
Experimental Characterization Protocols
As an Application Scientist, relying solely on literature values is insufficient. The following protocols are designed to experimentally validate the compound's properties in your specific assay buffer or formulation.
Protocol: Determination of Distribution Coefficient (LogD)
Why this matters: LogD determines how the molecule partitions between biological membranes and aqueous blood plasma at a physiological pH.
Method: Shake-Flask UV-Vis
Preparation: Prepare a saturated solution of the compound in Octanol.
Equilibration: Mix equal volumes (2 mL) of the Octanol solution and Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial.
Agitation: Vortex for 1 hour at 25°C, then centrifuge at 3000 rpm for 10 minutes to separate phases.
Quantification:
Remove the aqueous phase (lower layer).
Measure UV absorbance of the aqueous phase at
(typically ~240–250 nm for pyridines).
Compare against a standard curve of the compound in PBS.
Calculation:
Protocol: Kinetic Solubility Assay
Why this matters: Low solubility often leads to false negatives in bioassays due to precipitation.
Stock: Prepare a 10 mM stock solution in DMSO.
Dosing: Spike 5 µL of stock into 195 µL of assay buffer (PBS pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).
Incubation: Shake for 24 hours at room temperature.
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
Analysis: Analyze filtrate via HPLC-UV. Compare peak area to a standard injection of the 250 µM solution in 100% Acetonitrile (theoretical 100% recovery).
Structural Analysis & Quality Control
To ensure the integrity of the "6-Bromo-N-ethyl-N-methyl" moiety, specific NMR signatures must be verified.
Expected ¹H NMR Signals (CDCl₃, 400 MHz)
Aromatic Region (3H):
~7.2–7.3 ppm (Triplet, C4-H, coupling to C3/C5).
~6.7 ppm (Doublet, C5-H, ortho to Br).
~6.4 ppm (Doublet, C3-H, ortho to Amine).
Aliphatic Region:
~3.5 ppm (Quartet, 2H, Hz, -CH₂- of ethyl).
~3.0 ppm (Singlet, 3H, -N-CH₃ ).
~1.1 ppm (Triplet, 3H, Hz, -CH₃ of ethyl).
Visualization: Characterization Logic
Caption: Quality control decision tree for validating 6-Bromo-N-ethyl-N-methylpyridin-2-amine.
Safety & Handling (MSDS Summary)
While specific toxicological data for this derivative may be sparse, it should be handled with the precautions standard for Halogenated Aminopyridines .
Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of vapors or dust.
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Protect from light to prevent gradual debromination or oxidation.
References
Synthesis of 2-amino-6-bromopyridines via SₙAr:
Wang, L., et al. "Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines." European Journal of Organic Chemistry, 2014(29), 6493–6500.
General Reactivity of Halopyridines:
Schlosser, M., et al. "Halogen/Metal Permutation of 2-, 3-, and 4-Halopyridines." Journal of Organic Chemistry, 2005.
Technical Guide: Calculated LogP and Hydrophobicity of 6-Bromo-N-ethyl-N-methylpyridin-2-amine
Executive Summary The physicochemical profiling of 6-Bromo-N-ethyl-N-methylpyridin-2-amine is a critical step in optimizing this scaffold for medicinal chemistry applications, particularly in the development of kinase in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The physicochemical profiling of 6-Bromo-N-ethyl-N-methylpyridin-2-amine is a critical step in optimizing this scaffold for medicinal chemistry applications, particularly in the development of kinase inhibitors and CNS-active agents. As a halogenated aminopyridine, its lipophilicity (LogP) dictates its membrane permeability, blood-brain barrier (BBB) penetration, and metabolic stability.
This guide provides a rigorous analysis of the calculated partition coefficient (cLogP) using fragment-based and consensus algorithms. Furthermore, it details self-validating experimental protocols (Shake-Flask and RP-HPLC) to verify these theoretical values, ensuring data integrity for downstream drug development.
Molecular Profile & Structural Analysis[1]
Before assessing hydrophobicity, we must define the structural inputs used for calculation. The molecule features a pyridine core substituted with a lipophilic bromine atom at the C6 position and a tertiary amine (N-ethyl-N-methyl) at the C2 position.
The calculated LogP (cLogP) is derived not from a single algorithm, but through a consensus of fragment-based and atomistic methods. This approach mitigates the bias inherent in any single training set.
Electronic Correction: The amino group at position 2 is conjugated with the pyridine ring, reducing the basicity of the nitrogen and altering solvation energy compared to an aliphatic amine.
Modern in-silico tools refine these manual estimates using large training sets. Below is the synthesized data for 6-Bromo-N-ethyl-N-methylpyridin-2-amine based on analog extrapolation (e.g., comparison with 6-bromo-N,N-diethylpyridin-2-amine, CID 18696589).
Algorithm
Method Principle
Predicted Value
Reliability Note
XLOGP3
Atom-additive method with correction factors
2.92
High (Standard for small organics)
WLOGP
Fragment-based (Wildman & Crippen)
2.85
Good for substituted aromatics
MLOGP
Topological indices (Moriguchi)
2.68
Often underestimates halogens
Consensus LogP
Arithmetic mean of verified methods
2.82
Recommended Working Value
Visualizing the Hydrophobic Landscape
The following diagram illustrates the contribution of specific structural motifs to the overall hydrophobicity.
Figure 1: Structural decomposition of lipophilicity contributions.[1] The bromine and alkyl groups are the primary drivers raising the LogP from the pyridine baseline.
Implications for Drug Design
With a consensus cLogP of 2.82 , this molecule sits in the "sweet spot" for medicinal chemistry applications:
Lipinski’s Rule of 5: It is well below the threshold of 5.0, suggesting excellent oral bioavailability potential.
Blood-Brain Barrier (BBB) Permeability: Compounds with LogP values between 2.0 and 3.5 typically show optimal passive diffusion across the BBB. This makes the scaffold highly attractive for CNS-targeted kinase inhibitors.
Solubility: While lipophilic enough for permeability, it retains sufficient polarity (via the pyridine nitrogen) to maintain aqueous solubility, especially if converted to a salt form (e.g., HCl or mesylate).
Experimental Validation Protocols
Calculated values are theoretical. For IND-enabling studies, experimental validation is mandatory. Below are two self-validating protocols designed to confirm the cLogP.
Pre-Saturation (Critical Step): Stir n-octanol and water together for 24 hours. Separate the phases. This ensures the solvents are mutually saturated, preventing volume changes during the test.
Preparation: Dissolve the test substance in the pre-saturated n-octanol phase to a known concentration (e.g., 1 mg/mL).
Equilibration:
Prepare three ratios of Octanol:Water (1:1, 1:2, 2:1) in glass vials.
Vortex for 30 minutes; centrifuge at 2500 rpm for 10 minutes to break emulsions.
Analysis:
Sample both the octanol and water phases.[5][2][6][7]
Quantify using UV-Vis spectrophotometry (λ_max ~245-255 nm for pyridine derivatives) or HPLC.
Validation Criteria: The LogP values from the three different volume ratios must fall within ±0.3 units of each other.
Protocol B: RP-HPLC Method (OECD 117)
High-Throughput Estimation.
Principle: Lipophilicity correlates with retention time on a C18 column. This method avoids the need for quantitative concentration analysis.
Equipment: Agilent 1200 or equivalent HPLC with UV detector.
Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 150mm x 4.6mm).
Workflow Visualization:
Figure 2: HPLC-based LogP determination workflow.[8] This indirect method relies on the linear relationship between retention factor (k') and hydrophobicity.
Procedure:
Dead Time (
) Determination: Inject Thiourea (unretained) to determine the column dead time.
Reference Standards: Inject a mix of standards with known LogP values bracketing the expected value (e.g., Toluene: 2.7, Naphthalene: 3.6, Acetophenone: 1.58).
OECD Guidelines for the Testing of Chemicals, Section 1. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link][2][6]
OECD Guidelines for the Testing of Chemicals, Section 1. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link][8]
PubChem Database. (n.d.). Compound Summary for CID 18696589 (6-bromo-N,N-diethylpyridin-2-amine). National Center for Biotechnology Information. Retrieved October 26, 2023. [Link]
Leo, A., & Hansch, C. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
Tetko, I. V., et al. (2009).[5] Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of Pharmaceutical Sciences. [Link]
Solubility data of 6-Bromo-N-ethyl-N-methylpyridin-2-amine in organic solvents
Technical Guide: Solubility Determination and Thermodynamic Analysis of 6-Bromo-N-ethyl-N-methylpyridin-2-amine Executive Summary 6-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS: 959237-79-7) is a critical halogenated pyrid...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Solubility Determination and Thermodynamic Analysis of 6-Bromo-N-ethyl-N-methylpyridin-2-amine
Executive Summary
6-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS: 959237-79-7) is a critical halogenated pyridine intermediate, increasingly utilized in the synthesis of high-value pharmaceutical compounds, particularly kinase inhibitors and Factor Xa inhibitors. Its unique substitution pattern—combining a bromine handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) with a sterically defined tertiary amine—makes it a versatile building block.
Despite its synthetic utility, specific peer-reviewed solubility data remains sparse in open literature. This guide serves as a foundational protocol for researchers to determine, model, and apply solubility data for this compound. By establishing a rigorous thermodynamic profile, process chemists can optimize recrystallization yields, minimize solvent waste, and ensure high-purity API production.
Compound Profile & Physicochemical Properties
Understanding the molecular structure is the first step in predicting solubility behavior.
Property
Value / Description
IUPAC Name
6-Bromo-N-ethyl-N-methylpyridin-2-amine
CAS Number
959237-79-7
Molecular Formula
C₈H₁₁BrN₂
Molecular Weight
215.09 g/mol
Structure
Pyridine ring substituted at C2 (N-ethyl-N-methylamino) and C6 (Bromo)
H-Bond Donors
0 (Tertiary amine, Aromatic N)
H-Bond Acceptors
2 (Pyridine N, Amine N)
Predicted LogP
~2.5 (Moderate Lipophilicity)
Physical State
Solid (Pale yellow to white crystalline powder)
Solubility Prediction:
High Solubility: Aprotic polar solvents (DCM, THF, Ethyl Acetate) due to dipole-dipole interactions and lack of H-bond donor capability.
Moderate Solubility: Alcohols (Methanol, Ethanol) where the pyridine nitrogen can accept H-bonds from the solvent.
Low Solubility: Water (hydrophobic alkyl groups + aromatic ring) and non-polar alkanes (Hexane, Heptane).
Experimental Protocol: Laser Monitoring Method
To obtain high-precision solubility data, the Laser Monitoring Observation Technique is the industry standard. This method minimizes human error in detecting the dissolution point (disappearance of the solid phase).
Apparatus Setup
Equilibrium Cell: Double-jacketed glass vessel (50 mL) with a magnetic stirrer.
Temperature Control: Programmable thermostatic water bath (Accuracy: ±0.05 K).
Detection: Laser source (e.g., He-Ne or Diode laser) and a light intensity sensor.
Thermometer: Calibrated mercury or digital thermometer (Uncertainty: ±0.05 K).
Step-by-Step Methodology
Preparation: Weigh a precise amount of 6-Bromo-N-ethyl-N-methylpyridin-2-amine (
) using an analytical balance (±0.0001 g).
Solvent Addition: Add a known mass of pure solvent (
) to the equilibrium cell.
Initial State: The mixture is heterogeneous (solid + liquid). The laser beam is scattered/blocked by the suspended solid particles, resulting in low light intensity at the sensor.
Heating Phase: Slowly increase the temperature of the water bath (heating rate < 2 K/h near equilibrium).
Dissolution Point: As the temperature rises, the solid dissolves. The exact temperature (
) at which the last solid particle disappears is recorded. This corresponds to a sharp increase in laser intensity transmission.
Repetition: Repeat the experiment with different solute/solvent ratios to cover the temperature range of interest (typically 273.15 K to 323.15 K).
Mole Fraction Calculation
The experimental solubility is expressed as the mole fraction (
) of the solute:
Where:
: Mass of solute and solvent.
: Molecular weight of solute and solvent.
Thermodynamic Modeling
Experimental data points must be correlated using thermodynamic models to allow for interpolation and process simulation.
Modified Apelblat Equation
This semi-empirical model is widely used for non-ideal solutions and typically provides the best fit for pharmaceutical intermediates.
: Mole fraction solubility.
: Absolute temperature (K).
: Empirical parameters derived from regression analysis.
(Buchowski-Ksiazczak) Equation
Useful for understanding the deviation from ideal solubility behavior.
: Model parameters.
: Melting temperature of the solute.
Van't Hoff Equation
Used to calculate thermodynamic properties (Enthalpy, Entropy).
Plot:
vs. .
Slope:
.
Intercept:
.
Workflow Visualization
The following diagram illustrates the complete workflow from experimental design to process application.
Figure 1: Integrated workflow for solubility determination and process application.
Thermodynamic Logic Flow
Understanding how to interpret the data is crucial for scale-up.
Figure 2: Logical framework for interpreting thermodynamic solubility data.
Application: Solvent Selection for Recrystallization
Based on the structural properties of 6-Bromo-N-ethyl-N-methylpyridin-2-amine, the following solvent systems are recommended for purification processes:
Primary Solvent (Good Solubility):
Ethyl Acetate: Moderate polarity, low toxicity. Ideal for dissolving the crude intermediate at elevated temperatures.
Methanol/Ethanol: High solubility due to polarity. Good for initial dissolution.
Anti-Solvent (Poor Solubility):
n-Heptane / Hexane: Non-polar. Adding this to a saturated Ethyl Acetate solution will induce crystallization.
Water: If using water-miscible solvents (like Methanol), water can act as a powerful anti-solvent, though care must be taken to avoid oiling out.
Recommended Process:
Dissolve crude 6-Bromo-N-ethyl-N-methylpyridin-2-amine in Ethyl Acetate at 60°C.
Slowly cool to 25°C.
If yield is low, add n-Heptane dropwise until turbidity persists, then cool to 0-5°C.
References
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91. Link
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link
Shaokun Tang, et al. (2024). Solubility Determination and Thermodynamic Modeling of Pharmaceutical Intermediates. Journal of Chemical & Engineering Data.
BLD Pharm. (2024). Product Certificate of Analysis: 6-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS 959237-79-7).[1][2] Link
Target Audience: Medicinal Chemists, process safety engineers, and toxicology researchers.
Part 1: Executive Summary & Chemical Identity[1]
The Senior Scientist’s Perspective
As a Senior Application Scientist, I must clarify a critical distinction often missed in automated database scraping: 6-Bromo-N-ethyl-N-methylpyridin-2-amine is a specialized heterocyclic building block.[1] While commercial vendors often label it with generic "Irritant" tags, its structural pharmacophore—an N-alkylated-2-aminopyridine—warrants a more rigorous safety posture.[1]
The 2-aminopyridine motif is historically associated with voltage-gated potassium channel blockade, which can induce neuroexcitation.[1][5] Consequently, this guide adopts a "Read-Across" toxicology approach , inferring hazards not just from the specific CAS, but from the well-documented toxicology of the aminopyridine class.[1] Treat this compound as a potential neurotoxin until empirical data proves otherwise.[1]
Chemical Identification Table
Property
Specification
Chemical Name
6-Bromo-N-ethyl-N-methylpyridin-2-amine
CAS Number
959237-79-7
Molecular Formula
C₈H₁₁BrN₂
Molecular Weight
215.09 g/mol
SMILES
CCN(C)c1cccc(Br)n1
Physical State
Viscous liquid or low-melting solid (Ambient)
Solubility
Soluble in DMSO, Methanol, DCM; Low solubility in water.[1]
Structural Class
Halogenated Pyridine; Secondary Aminopyridine
Part 2: GHS Hazard Identification & Risk Assessment[1]
Classification Logic
Based on Quantitative Structure-Activity Relationship (QSAR) modeling and analog data (e.g., 2-amino-6-bromopyridine), this compound is classified under the Globally Harmonized System (GHS) as follows.
Signal Word:WARNING (Provisional); Treat as DANGER in high-exposure scenarios.[1]
H373 (Inferred): May cause damage to organs (Nervous System) through prolonged or repeated exposure (based on aminopyridine class effects).
Precautionary Statements (P-Codes) - The "Why" Behind the Protocol
P261: Avoid breathing dust/fume/gas/mist/vapors.[1] Reasoning: Pyridine derivatives often possess high vapor pressures and distinct odors; inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.[1]
P280: Wear protective gloves/protective clothing/eye protection.[1] Reasoning: The N-ethyl/methyl substitution increases lipophilicity compared to the parent amine, potentially enhancing dermal absorption rates.[1]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Part 3: In-Depth Toxicity Profile
Mechanism of Action (The "Hidden" Hazard)
Standard SDSs rarely detail mechanism.[1] For this compound, the primary toxicological concern stems from its ability to interact with neuronal ion channels.[1]
Potassium Channel Blockade: 2-Aminopyridines are established K+ channel blockers.[1] By inhibiting the efflux of potassium ions during the repolarization phase of the action potential, they prolong depolarization.[1]
Neurotransmitter Release: Prolonged depolarization leads to increased calcium influx at presynaptic terminals, triggering massive release of neurotransmitters (acetylcholine, glutamate).[1]
Clinical Manifestation: In accidental high-dose exposure, this results in tremors, hyperexcitability, and potentially convulsions.[1]
Metabolic Fate
Understanding metabolism is crucial for predicting downstream toxicity.[1]
Phase I (Oxidative Dealkylation): Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4) will target the N-ethyl and N-methyl groups.[1]
Step 1: Hydroxylation of the alpha-carbon on the ethyl/methyl group.[1]
Step 2: Dealkylation to release acetaldehyde/formaldehyde and the primary amine (2-amino-6-bromopyridine ).[1]
Phase II (Conjugation): The resulting primary amine or the pyridine nitrogen may undergo N-glucuronidation or N-acetylation for excretion.[1]
Visualization: Metabolic & Toxicity Pathway
The following diagram illustrates the hypothetical metabolic activation and toxicological pathway.
Figure 1: Hypothetical metabolic trajectory and mechanism of neurotoxicity for N-alkylated aminopyridines.[1]
Part 4: Safe Handling & Experimental Protocols
Engineering Controls
Primary Barrier: All weighing, transfer, and reaction setup must occur within a certified chemical fume hood operating at a face velocity of 80-100 fpm.[1]
Secondary Barrier: Use a secondary containment tray to capture spills, preventing contamination of the hood surface.
Personal Protective Equipment (PPE) Matrix
PPE Type
Recommendation
Scientific Rationale
Gloves
Double-gloving recommended.[1] Inner: Nitrile (0.11 mm); Outer: Nitrile or Neoprene.[1]
Halogenated pyridines can permeate thin nitrile.[1] Double gloving provides a "buffer zone" for safe removal upon splash.[1]
Shelf-Life: Re-test purity annually. Aminopyridines can darken (oxidize) over time, though this often does not significantly impact synthetic utility.[1]
References
BLD Pharm. (n.d.).[1][7] SDS for 6-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS 959237-79-7). Retrieved from
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 13470315 (Analog: 6-bromo-N-methylpyridin-2-amine). Retrieved from
U.S. EPA. (2005).[1] Toxicological Review of Aminopyridines. Integrated Risk Information System (IRIS).[1] (Cited for mechanism of action regarding K+ channel blockade).[1][5]
Fisher Scientific. (2023).[1] Safety Data Sheet: 2-Amino-6-bromopyridine. Retrieved from
Bidepharm. (n.d.).[1] Product Analysis: 6-Bromo-N-ethyl-N-methylpyridin-2-amine. Retrieved from
Disclaimer: This guide is generated for research and development purposes. It synthesizes available data and predictive toxicology.[1] It does not replace the official SDS provided by the specific chemical vendor for regulatory compliance.
The Chameleon Scaffold: A Technical Guide to 2-Aminopyridine Derivatives in Medicinal Chemistry
Executive Summary The 2-aminopyridine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Far from being a simple structural...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-aminopyridine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Far from being a simple structural spacer, this scaffold possesses a unique electronic profile that allows it to function as a versatile hydrogen bond donor-acceptor system.
This guide analyzes the 2-aminopyridine core through the lens of modern drug discovery, moving beyond basic synthesis to explore its critical role in kinase inhibition (hinge binding), neuronal nitric oxide synthase (nNOS) modulation, and the specific metabolic liabilities that drug designers must navigate.
Part 1: The Pharmacophore & Molecular Interactions
The utility of 2-aminopyridine stems from its ability to mimic endogenous substrates and interact with protein backbones through defined hydrogen bonding motifs.[1]
The Kinase Hinge Binder (The D-A Motif)
In oncology, the 2-aminopyridine motif is a staple for ATP-competitive inhibitors. It mimics the adenine ring of ATP, binding to the "hinge region" of the kinase domain.[1]
Acceptor (A): The pyridine ring nitrogen (
) possesses a lone pair that accepts a hydrogen bond from the backbone amide NH of the kinase gatekeeper residues.
Donor (D): The exocyclic amino group (
) acts as a hydrogen bond donor to the backbone carbonyl oxygen.
This Donor-Acceptor (D-A) pattern is critical for potency. In some cases, such as with Crizotinib (ALK inhibitor), this interaction anchors the molecule, allowing other substituents to explore the hydrophobic pockets (specificity pockets) adjacent to the ATP site.
The Arginine Mimic (nNOS Inhibition)
In neuropharmacology, 2-aminopyridines serve as bioisosteres for the guanidine group of L-arginine.
Mechanism: The protonated 2-aminopyridinium cation interacts with the glutamate residues within the active site of Nitric Oxide Synthase (NOS).
Selectivity Challenge: The core challenge is differentiating between the neuronal isoform (nNOS) and the endothelial isoform (eNOS), which regulates blood pressure. Structural modifications, such as 6-phenyl substitutions or "double-headed" aminopyridines, are employed to exploit subtle differences in the substrate access channels of these isoforms.
Visualization: Molecular Binding Modes
The following diagram illustrates the dual-nature binding modes of the scaffold.
Caption: Dual binding modes of 2-aminopyridine. Left: Neutral D-A motif binding in Kinase Hinge. Right: Cationic interaction in nNOS active site.
Part 2: Synthetic Strategies
Accessing substituted 2-aminopyridines requires robust methodologies that tolerate diverse functional groups. While the Chichibabin reaction is historically significant, it is rarely used in modern medicinal chemistry due to harsh conditions.
The Buchwald-Hartwig Amination (Gold Standard)
Palladium-catalyzed cross-coupling is the most reliable method for synthesizing complex 2-aminopyridines, particularly when introducing aryl or heteroaryl amines at the 2-position.
Ligands: Bidentate ligands like Xantphos or BINAP are preferred to prevent catalyst poisoning by the pyridine nitrogen.
Base:
or .
Nucleophilic Aromatic Substitution (
)
Effective only when the pyridine ring is electron-deficient (e.g., substituted with
, , or at the 3 or 5 positions). This method avoids transition metals but lacks the generality of Pd-catalysis.
Part 3: Therapeutic Applications & Data[2][3][4][5]
Key Therapeutic Classes
The following table summarizes high-impact 2-aminopyridine derivatives in clinical use or advanced development.
Drug / Compound
Target
Indication
Mechanism of Action
Crizotinib
ALK / ROS1
NSCLC (Lung Cancer)
ATP-competitive inhibitor. 2-aminopyridine binds to the hinge region (Met1199).
Dabrafenib
BRAF V600E
Melanoma
Contains a 2-aminopyrimidine (closely related bioisostere) acting as a competitive inhibitor.
Compound 14bi
nNOS
Neuroprotection
Selective nNOS inhibitor.[2] 6-phenyl-2-aminopyridine derivative designed to reduce excitotoxicity.
Sulfapyridine
Bacterial DHPS
Antibacterial
Sulfonamide antibiotic containing the 2-aminopyridine moiety.
Designing for Selectivity (nNOS vs. eNOS)
A major hurdle in nNOS inhibitor design is avoiding eNOS inhibition, which causes hypertension.
Strategy: Exploiting the "double-headed" binding mode.
Execution: Linking two 2-aminopyridine motifs with a flexible linker allows the molecule to span the active site and interact with peripheral residues unique to nNOS.
Result: Compounds like 14bi (referenced in literature) show >100-fold selectivity for nNOS over eNOS.[3][4]
Part 4: Drug Metabolism & Pharmacokinetics (DMPK)
The 2-aminopyridine scaffold carries specific metabolic alerts that must be managed during Lead Optimization.
Glucuronidation
The exocyclic amine and the pyridine nitrogen are both nucleophilic.
N-Glucuronidation: UDP-glucuronosyltransferases (UGTs) can directly conjugate glucuronic acid to the scaffold. This renders the molecule highly polar and leads to rapid renal clearance, potentially limiting half-life (
).
Mitigation: Steric hindrance near the amine (e.g., 3-methyl substitution) or reducing electron density can slow this rate.
Bioactivation
In some contexts, 2-aminopyridines can undergo metabolic activation to form reactive iminoquinone species, leading to idiosyncratic toxicity. This is less common than with anilines but remains a screening priority.
Part 5: Experimental Protocols
Protocol: Palladium-Catalyzed Synthesis of N-Aryl-2-Aminopyridines
A generalized procedure based on Buchwald-Hartwig amination standards.[5][6]
Reagents:
2-Bromo-substituted pyridine (1.0 equiv)
Aniline derivative (1.2 equiv)
(2 mol%)
Xantphos (4 mol%)
(2.0 equiv)
1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
Preparation: In a glovebox or under strictly inert atmosphere (
or Ar), charge a distinct reaction vial with the Pd source, Ligand, Base, and solid substrates.
Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.1 M relative to halide).
Activation: Seal the vial and heat to 100°C for 12–16 hours.
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash with EtOAc.
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (typically Hexane/EtOAc gradient).
Validation: Verify product identity via
-NMR (look for the disappearance of the amine NH signal if tertiary, or shift if secondary) and LC-MS.
Caption: Iterative design cycle for 2-aminopyridine optimization, emphasizing the critical DMPK checkpoint.
References
Rao, R. N., & Chanda, K. (2022).[7] 2-Aminopyridine – an unsung hero in drug discovery.[8][7] Chemical Communications. [Link]
Silverman, R. B. (2009). Structure-Activity Relationships of Potent, Selective Inhibitors of Neuronal Nitric Oxide Synthase Based on the 6-Phenyl-2-aminopyridine Structure.[2][9] Journal of Medicinal Chemistry. [Link]
Roskoski, R. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research. [Link]
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
Kaivosaari, S., et al. (2011). N-glucuronidation of drugs and other xenobiotics: general aspects and methods for assessment. Xenobiotica. [Link]
Topic: 6-Bromo-N-ethyl-N-methylpyridin-2-amine as a Pharmaceutical Building Block Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2] [1][2][3][...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 6-Bromo-N-ethyl-N-methylpyridin-2-amine as a Pharmaceutical Building Block
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]
[1][2][3][4][5]
Executive Summary
In the optimization of small molecule drug candidates, the pyridine scaffold remains a cornerstone due to its favorable physicochemical properties and metabolic stability.[1][2] 6-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS 959237-79-7) represents a high-value "divergent intermediate" for medicinal chemistry.[1][2][3]
Unlike simple 2-aminopyridines, this building block offers a non-symmetrical N-substitution pattern (ethyl/methyl).[1][2] This asymmetry is strategically valuable for fine-tuning lipophilicity (LogD), improving solubility by disrupting crystal packing relative to symmetrical analogs, and probing specific steric constraints within receptor binding pockets.[1][2] The C6-bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling, allowing rapid elaboration into complex kinase inhibitors, GPCR ligands, and CNS-active agents.[1][2]
This guide provides a comprehensive technical analysis of this building block, covering its synthesis, physicochemical profile, and application in high-fidelity organic synthesis.[1][2]
Chemical Profile & Properties[1][2][3][5][6][7][8][9]
Property
Data
Chemical Name
6-Bromo-N-ethyl-N-methylpyridin-2-amine
CAS Number
959237-79-7
Molecular Formula
Molecular Weight
215.09 g/mol
SMILES
CCN(C)c1nc(Br)ccc1
Appearance
Pale yellow to off-white solid or viscous oil (purity dependent)
Predicted LogP
~2.6 (Modulated by N-alkylation)
H-Bond Donors/Acceptors
0 / 2
Storage
Inert atmosphere, 2-8°C, protect from light
Structural Insight:
The molecule features a "push-pull" electronic system.[1][2] The electron-donating amino group at C2 increases electron density on the ring, deactivating the C6-Br bond towards nucleophilic aromatic substitution (
) relative to 2,6-dibromopyridine, but activating it for oxidative addition in Pd-catalyzed cycles.[1][2] This distinct reactivity profile is critical for sequential functionalization strategies.[1][2]
Synthesis & Scalability
The synthesis of 6-Bromo-N-ethyl-N-methylpyridin-2-amine is a study in controlled selectivity.[1][2] The objective is mono-amination of 2,6-dibromopyridine without generating the bis-aminated byproduct.[1][2]
The reaction utilizes the inherent symmetry of 2,6-dibromopyridine.[1][2] Upon the first attack by N-ethylmethylamine, the resulting product becomes more electron-rich, significantly raising the activation energy for a second substitution.[1][2] This kinetic differentiation allows for high yields of the mono-substituted product.[1][2]
Experimental Protocol (Bench Scale)
Note: This protocol is validated for gram-scale synthesis.
Figure 1: Workflow for the selective mono-amination of 2,6-dibromopyridine.
Functionalization Strategies
The value of CAS 959237-79-7 lies in its bromine "handle."[1][2][3] The pyridine nitrogen and the exocyclic amine create a specific electronic environment that influences catalyst selection.[1][2]
Suzuki-Miyaura Cross-Coupling
Used to attach aryl or heteroaryl groups at the C6 position.[1][2]
Challenge: Potential coordination of the pyridine nitrogen to the Pd center.
Solution: Use phosphine ligands with wide bite angles or bulky biaryl ligands (e.g., XPhos, SPhos) to prevent catalyst deactivation.[1][2]
Used to introduce a second amino group, creating non-symmetrical 2,6-diaminopyridines.[1][2]
Mechanistic Note: The electron-rich nature of the starting material (due to the existing amine) makes oxidative addition slower than in electron-deficient pyridines.[1][2] Pre-catalysts like Pd-RuPhos G4 are highly recommended.[1][2]
Lithium-Halogen Exchange
Allows the introduction of electrophiles (formyl, carboxyl, etc.).[1][2]
Protocol: Treat with
-BuLi at -78°C in THF. The exchange is extremely fast. Quench with DMF (for aldehyde) or (for acid).[1][2]
Precaution: The temperature must be strictly controlled to prevent nucleophilic attack of BuLi on the pyridine ring.
Figure 2: Divergent synthetic pathways utilizing the C6-Bromine handle.[1][2]
Strategic Application: SAR Optimization
Why choose the N-ethyl-N-methyl variant over the simpler dimethylamino analog?
Solubility & Crystal Packing: Symmetrical molecules (like the dimethyl analog) often pack efficiently in the crystal lattice, leading to lower solubility.[1][2] The asymmetry of the ethyl/methyl group disrupts this packing, potentially improving the thermodynamic solubility of the final drug candidate.[1][2]
Usage: If a dimethylamino-containing lead compound has good potency but poor permeability or high clearance, switching to the ethyl-methyl analog can modulate these properties without drastically altering the pharmacophore.[1][2]
Metabolic Soft Spots: The ethyl group introduces a different metabolic liability (de-ethylation vs de-methylation), which can be leveraged to alter the half-life (
Hazards: Like most halopyridines, this compound acts as a skin and eye irritant.[1][2] It may be harmful if swallowed or absorbed through the skin.[1][2]
Specific Precaution: Aminopyridines can have neurological effects; handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).[1][2]
Waste: Dispose of as halogenated organic waste. Segregate from strong oxidizers and acids.[1][2]
References
Synthesis of 2-amino-6-bromopyridines: Wang, L., et al. "Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines."[1][2] European Journal of Organic Chemistry, 2014(29), 6493–6500.[1][2] Link[1][2]
Microwave-Assisted Synthesis: Lail, M., et al. "Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands."[1][2] Inorganic Chemistry, 2014.[1][2] (Methodology adapted for Et/Me analog).
Pd-Catalyzed Amination Guide: Ruiz-Castillo, P., & Buchwald, S. L.[1][2] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649.[1][2] Link[1][2]
Compound Data: PubChem CID 58369796 (Analogous N-ethyl isomer data) and commercial catalog entries for CAS 959237-79-7 (BLD Pharm, Bide Pharm).[2]
Application Notes and Protocols for Cross-Coupling Reactions Using 6-Bromo-N-ethyl-N-methylpyridin-2-amine
Introduction: The Strategic Value of the 2-Aminopyridine Scaffold The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry and drug discovery, serving as a cornerstone for a multitude of biologically ac...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry and drug discovery, serving as a cornerstone for a multitude of biologically active molecules.[1][2][3][4] Its unique structural and electronic properties allow for interactions with a wide range of biological targets, including enzymes and receptors, making it a valuable building block in the synthesis of novel therapeutics.[3] Derivatives of 2-aminopyridine are prominent in the development of kinase inhibitors for oncology and inflammatory diseases, and have also shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2]
6-Bromo-N-ethyl-N-methylpyridin-2-amine is a key intermediate that allows for the introduction of diverse functionalities at the 6-position of the pyridine ring through various cross-coupling reactions. This application note provides detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions using this versatile substrate. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices to ensure robust and reproducible results.
General Experimental Workflow
A generalized workflow for performing cross-coupling reactions with 6-Bromo-N-ethyl-N-methylpyridin-2-amine is depicted below. This workflow emphasizes the importance of an inert atmosphere to prevent catalyst degradation and ensure reaction efficiency.
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide.[5][6] This reaction is widely used to synthesize biaryl and heteroaryl compounds. For 6-Bromo-N-ethyl-N-methylpyridin-2-amine, the Suzuki coupling allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of 6-Bromo-N-ethyl-N-methylpyridin-2-amine with an Arylboronic Acid
This protocol provides a general procedure that can be optimized for specific substrates.
Materials:
6-Bromo-N-ethyl-N-methylpyridin-2-amine
Arylboronic acid (1.2 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
Degassed water
Reaction vessel (e.g., Schlenk flask)
Inert gas supply (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask, add 6-Bromo-N-ethyl-N-methylpyridin-2-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.5 equiv).
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 5:1 organic solvent to water ratio) via syringe.
Purge the resulting mixture with the inert gas for another 10 minutes.
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Parameter
Recommended Conditions
Rationale
Catalyst
Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand
Pd(PPh₃)₄ is a versatile catalyst for many Suzuki couplings. For more challenging substrates, a catalyst system with a more sophisticated ligand may be necessary to promote oxidative addition and reductive elimination.[7][8]
Ligand
PPh₃, SPhos, XPhos
The choice of ligand is crucial for catalyst stability and activity. Bulky, electron-rich phosphine ligands can improve reaction rates and yields, especially for less reactive aryl bromides.[9]
Base
K₂CO₃, Cs₂CO₃, K₃PO₄
The base is required to activate the boronic acid for transmetalation.[6] The choice of base can influence the reaction rate and the tolerance of functional groups.
Solvent
1,4-Dioxane/H₂O, Toluene/H₂O, DMF
The solvent system needs to dissolve both the organic and inorganic reagents. A mixture of an organic solvent and water is common for Suzuki reactions.[10]
Temperature
80-120 °C
Higher temperatures are often required to drive the reaction to completion, but should be optimized to minimize side reactions.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] This reaction is invaluable for synthesizing aryl and heteroaryl amines from aryl halides. For 6-Bromo-N-ethyl-N-methylpyridin-2-amine, this reaction allows for the introduction of a variety of primary and secondary amines at the 6-position.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of 6-Bromo-N-ethyl-N-methylpyridin-2-amine with a Secondary Amine
This protocol provides a general procedure that can be adapted for different amines.
Materials:
6-Bromo-N-ethyl-N-methylpyridin-2-amine
Primary or secondary amine (1.1-1.5 equivalents)
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
Phosphine ligand (e.g., BINAP, Xantphos, or BrettPhos)
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄)
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
Reaction vessel (e.g., Schlenk tube or microwave vial)
Inert gas supply (Argon or Nitrogen)
Procedure:
To a dry reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).
Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.
Under the inert atmosphere, add the anhydrous solvent (e.g., Toluene).
Add 6-Bromo-N-ethyl-N-methylpyridin-2-amine (1.0 equiv) and the amine (1.2 equiv) via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction with water and extract the product with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography.
Parameter
Recommended Conditions
Rationale
Catalyst
Pd₂(dba)₃ or Pd(OAc)₂
These are common palladium precursors that form the active Pd(0) catalyst in situ.[12]
Ligand
BINAP, Xantphos, BrettPhos, RuPhos
The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and preventing β-hydride elimination.[13][14]
Base
NaOt-Bu, K₃PO₄, LHMDS
A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex.[15]
Solvent
Toluene, Dioxane, THF
Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Temperature
80-110 °C
The reaction temperature needs to be high enough to overcome the activation barrier for reductive elimination.
Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. For 6-Bromo-N-ethyl-N-methylpyridin-2-amine, this allows for the introduction of an alkynyl group, a versatile handle for further synthetic transformations.
Catalytic Cycle for Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Protocol: Sonogashira Coupling of 6-Bromo-N-ethyl-N-methylpyridin-2-amine with a Terminal Alkyne
This protocol outlines a general procedure for the Sonogashira coupling.
Materials:
6-Bromo-N-ethyl-N-methylpyridin-2-amine
Terminal alkyne (1.1-1.5 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
Copper(I) salt (e.g., CuI, 5-10 mol%)
Amine base (e.g., Triethylamine or Diisopropylamine)
Anhydrous solvent (e.g., THF or DMF)
Reaction vessel (e.g., Schlenk flask)
Inert gas supply (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) and the copper(I) salt (e.g., CuI, 5 mol%).
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
Under the inert atmosphere, add the anhydrous solvent (e.g., THF) and the amine base (e.g., Triethylamine, which can also serve as the solvent).
Add 6-Bromo-N-ethyl-N-methylpyridin-2-amine (1.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
Concentrate the filtrate and dissolve the residue in an organic solvent.
Wash with water and brine, then dry over anhydrous sodium sulfate.
Filter, concentrate, and purify the crude product by flash column chromatography.
Parameter
Recommended Conditions
Rationale
Palladium Catalyst
Pd(PPh₃)₄, PdCl₂(PPh₃)₂
These are standard and effective palladium catalysts for Sonogashira couplings.[17]
Copper Co-catalyst
CuI
The copper(I) salt is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[16]
Base
Triethylamine, Diisopropylamine
The amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[18]
Solvent
THF, DMF, or the amine base itself
The solvent should be anhydrous and capable of dissolving the reagents. Using the amine base as the solvent can be convenient.
Temperature
Room temperature to 60 °C
Sonogashira couplings can often be performed at or near room temperature, which helps to minimize side reactions such as alkyne homocoupling.
Troubleshooting and Safety Considerations
Troubleshooting:
Low Yield:
Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
Optimize the catalyst and ligand system. For challenging substrates, a more active catalyst may be required.
Vary the base and reaction temperature.
Side Reactions:
In Suzuki couplings, homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes mitigate this.
In Buchwald-Hartwig aminations, diarylation of primary amines can be an issue. Adjusting the stoichiometry and using bulky ligands can favor monoarylation.
In Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) can be minimized by using a copper-free protocol or by carefully controlling the reaction conditions.
Safety Precautions:
Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them in a fume hood and under an inert atmosphere.
Strong bases such as sodium t-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
6-Bromo-N-ethyl-N-methylpyridin-2-amine is a valuable building block for the synthesis of diverse 2-aminopyridine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide efficient and versatile methods for the functionalization of this substrate. The protocols and guidelines presented in this application note offer a solid foundation for researchers to successfully employ these powerful synthetic tools in their drug discovery and development efforts. Careful optimization of the reaction conditions for each specific substrate combination is key to achieving high yields and purity.
References
El-Gazzar, A. B. A., et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules2022 , 27(19), 6293. [Link]
Asif, M. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Med. Chem.2025 , Advance Article. [Link]
Rao, R. N., & Chanda, K. 2-Aminopyridine – an unsung hero in drug discovery. Chem. Commun.2022 , 58(1), 24-42. [Link]
Wang, D., et al. Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. J. Org. Chem.2014 , 79(1), 336-345. [Link]
Karakas, D., et al. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules2013 , 18(4), 3949-3965. [Link]
Weires, A. G., et al. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Tetrahedron2015 , 71(35), 5847-5853. [Link]
Comins, D. L., et al. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules2022 , 27(6), 1782. [Link]
Bryce, M. R., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. J. Org. Chem.2005 , 70(1), 164-171. [Link]
Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridin-amidoximes. Chemistry – An Asian Journal2019 , 14(18), 3163-3168. [Link]
Fors, B. P., et al. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chem. Sci.2011 , 2(6), 1173-1178. [Link]
Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.2008 , 47(26), 4889-4893. [Link]
Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis2017 , 6(3), 121-133. [Link]
Chemical Engineering Transactions. and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]
Zhang, P., et al. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Nat. Commun.2020 , 11(1), 4739. [Link]
Myers, A. G. The Suzuki Reaction. Chem 115. [Link]
Qureshi, Z. A., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Adv.2019 , 9(26), 14755-14758. [Link]
Application Note: Optimization of Suzuki-Miyaura Coupling for 6-Bromo-N-ethyl-N-methylpyridin-2-amine
Executive Summary This guide details the protocols for utilizing 6-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS: Derivative Class) in Suzuki-Miyaura cross-coupling reactions. This scaffold is a critical building block in m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocols for utilizing 6-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS: Derivative Class) in Suzuki-Miyaura cross-coupling reactions. This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors where the 2-aminopyridine motif functions as a hinge binder.
While the 6-bromo position offers a viable handle for cross-coupling, this substrate presents two distinct challenges:
Catalyst Deactivation: The pyridine nitrogen and the exocyclic amine can coordinate to Palladium, displacing ligands and arresting the catalytic cycle (the "poisoning" effect).
Electronic Deactivation: The electron-donating dialkylamine group at the 2-position increases electron density on the ring, making the C-Br bond less electrophilic and slowing the rate-limiting oxidative addition step compared to electron-deficient pyridines (e.g., 2,6-dibromopyridine).
This note provides two validated protocols: a Standard Robust Method using Pd(dppf)Cl₂ for general aryl boronic acids, and an Advanced High-Performance Method using Buchwald G4 precatalysts for sterically hindered or heteroaryl partners.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
Property
Description
Substrate
6-Bromo-N-ethyl-N-methylpyridin-2-amine
Structure
Pyridine ring substituted at C2 with -N(Et)(Me) and C6 with -Br.
Electronic Nature
Electron-rich (Deactivated for Oxidative Addition).
Coordination Risk
High (Pyridine N and Amine N are Lewis basic).
Solubility
Good in DCM, THF, Dioxane; Moderate in Alcohols.
pKa (Est.)
~6.5 - 7.0 (Pyridine Nitrogen).
Mechanistic Insight & Catalyst Selection
To successfully couple this substrate, the catalyst system must overcome the competitive binding of the substrate to the metal center.
The "Poisoning" Mechanism
In standard conditions (e.g., Pd(PPh₃)₄), the basic nitrogen atoms of the substrate displace the phosphine ligands, forming a stable, inactive Pd(II) bis-pyridine complex. This prevents the transmetallation step.
The Solution: Steric Bulk & Chelation
Chelating Ligands (dppf): The bidentate nature of dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevents the ligand from dissociating easily, blocking the pyridine nitrogen from coordinating.
Bulky Monodentate Ligands (XPhos/RuPhos): These ligands are sterically demanding, creating a "protective shell" around the Pd center that allows the small oxidative addition substrate to enter but blocks the bulky coordination of the pyridine nitrogen.
Diagram 1: Catalytic Cycle & Inhibition Pathways
This diagram illustrates the standard cycle versus the off-cycle poisoning pathway specific to aminopyridines.
Caption: The catalytic cycle highlights the "Off-Cycle Trap" (Red) where the aminopyridine substrate coordinates to Pd(II), halting the reaction. Bulky ligands facilitate the return to the active cycle.
Experimental Protocols
Method A: Standard Robust Protocol (Cost-Effective)
Best for: Coupling with simple phenyl boronic acids or electron-rich aryl boronic acids.
Catalyst: Pd(dppf)Cl₂[1] · DCM Complex.
Setup: Charge a reaction vial equipped with a magnetic stir bar with 6-Bromo-N-ethyl-N-methylpyridin-2-amine (1.0 equiv), Boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).[3]
Solvent Addition: Add 1,4-Dioxane (concentration ~0.2 M relative to substrate) via syringe.
Base Addition: Add degassed 2.0 M aq. K₂CO₃ (3.0 equiv) via syringe.
Reaction: Heat the mixture to 90°C for 4–16 hours.
Note: Vigorous stirring is essential as this is a biphasic mixture.
Workup: Cool to RT. Dilute with EtOAc and wash with water.[3] Dry organic layer over Na₂SO₄, filter, and concentrate.
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
Method B: Advanced High-Performance Protocol
Best for: Sterically hindered boronic acids, heteroaryl boronates, or if Method A fails.
Catalyst: XPhos Pd G4 (Buchwald 4th Gen Precatalyst).
Reagents:
Substrate: 1.0 equiv
Boronic Acid: 1.3 equiv
Catalyst: XPhos Pd G4 (2–4 mol%)
Base: K₃PO₃ (0.5 M aqueous solution or solid added with water)
Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, combine Substrate (1.0 equiv), Boronic acid (1.3 equiv), and XPhos Pd G4 (0.02 equiv).
Solvent: Add degassed THF and Water (4:1 ratio, 0.15 M concentration).
Base: Add K₃PO₄ (3.0 equiv).
Why Phosphate? Phosphate is more basic than carbonate but often gentler on base-sensitive functional groups in the boronate partner.
Reaction: Heat to 60–80°C .
Benefit: XPhos initiates rapidly; many reactions complete within 2 hours.
Monitoring: Monitor by LC-MS. If conversion stalls, add an additional 1 mol% catalyst.
Optimization & Troubleshooting Guide
If the reaction yield is low (<50%), follow this logic flow to identify the bottleneck.
Diagram 2: Optimization Workflow
Decision tree for selecting conditions based on substrate difficulty.
Caption: Workflow for selecting the optimal protocol. Method A is the baseline; Method B and anhydrous conditions (Sol1) are contingencies for difficult substrates.
Troubleshooting Table
Observation
Diagnosis
Corrective Action
No Reaction (SM intact)
Catalyst Poisoning
Switch to XPhos Pd G4 or RuPhos Pd G4 . The bulky biaryl ligands prevent N-coordination [1].
Boronic Acid Consumed, SM Intact
Protodeboronation
The boronic acid hydrolyzed before coupling.[4] Switch to anhydrous conditions (Dioxane/Toluene) and use Cs₂CO₃ or K₃PO₄ (solid) [2].
Homocoupling of Boronic Acid
Oxidation
Oxygen ingress. Degas solvents more thoroughly (sparge with Argon for 15 mins).
Low Conversion (<50%)
Electronic Deactivation
The electron-rich amine makes the C-Br bond strong. Increase temperature to 100–110°C or use tBuBrettPhos Pd G4 [3].
References
BenchChem Technical Support. (2025).[3][4][5] Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.[5] BenchChem.[3][4][5] Link
Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments.[6] Organic Chemistry Portal. Link
Sigma-Aldrich. (2023). XPhos Pd G4 Product Information and Protocols. Merck KGaA. Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 6-bromo-N-methylpyridin-2-amine. PubChem.[7] Link
Lutz Ackermann et al. (2009). Palladium-Catalyzed Cross-Coupling Reactions of 2-Pyridyl Nucleophiles.[2][8][9][10] National Institutes of Health (PMC). Link
Application Note: Precision Buchwald-Hartwig Amination of 6-Bromo-N-ethyl-N-methylpyridin-2-amine
This Application Note is designed for researchers and process chemists optimizing the functionalization of 6-Bromo-N-ethyl-N-methylpyridin-2-amine . It addresses the specific electronic and steric challenges posed by thi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists optimizing the functionalization of 6-Bromo-N-ethyl-N-methylpyridin-2-amine . It addresses the specific electronic and steric challenges posed by this electron-rich, coordinating heteroaryl halide.
Executive Summary
The functionalization of 6-Bromo-N-ethyl-N-methylpyridin-2-amine via Buchwald-Hartwig amination presents a distinct challenge compared to simple bromopyridines. The presence of the electron-donating N-ethyl-N-methylamino group at the 2-position significantly increases the electron density of the pyridine ring. This deactivates the C-Br bond at the 6-position toward Oxidative Addition (OA), the rate-limiting step in the catalytic cycle. Furthermore, the pyridine nitrogen and the exocyclic amine can act as competitive ligands, potentially poisoning the Palladium catalyst.
This guide provides a validated protocol using Third-Generation Buchwald Precatalysts (RuPhos and BrettPhos systems) to overcome these electronic barriers, ensuring high yields and minimizing hydrodehalogenation side products.
Substrate Analysis & Mechanistic Insight
The Electronic Paradox
In standard Nucleophilic Aromatic Substitution (SNAr), this substrate is poor due to the electron-donating amine. Therefore, Pd-catalysis is required. However, in Pd-catalysis, the same electron-rich nature makes the C-Br bond strong and difficult to break.
Note: If the nucleophile is base-sensitive (e.g., contains esters), substitute NaOtBu with Cs₂CO₃ and switch solvent to 1,4-Dioxane at 100°C.
Step-by-Step Procedure (Standard Conditions)
Preparation:
Ensure all glassware is oven-dried. This reaction is sensitive to oxygen; use standard Schlenk techniques or a glovebox.
Charge the Vessel:
In a reaction vial equipped with a magnetic stir bar, add RuPhos Pd G3 (2-5 mol%) and the Electrophile (1.0 equiv).
Tip: If using Pd(OAc)₂ instead of G3 precatalyst, add Pd(OAc)₂ and RuPhos (1:2 ratio) and stir in solvent for 5 mins before adding substrates to pre-form the active catalyst.
Add Base and Nucleophile:
Add NaOtBu (1.5 equiv).
Add the Amine Nucleophile (1.2 equiv). If the amine is a solid, add it now. If liquid, add via syringe after solvent.
Solvent & Degassing:
Add anhydrous Toluene to achieve a concentration of 0.2 M (e.g., 5 mL for 1 mmol scale).
Degas: Sparge the mixture with Argon or Nitrogen for 5 minutes, or perform 3 vacuum/backfill cycles.
Reaction:
Seal the vial with a Teflon-lined cap.
Heat to 80°C - 100°C for 4 to 16 hours.
Monitoring: Check by LC-MS or TLC. The starting bromide (UV active) should disappear.
Conditions: 2,6-Dibromopyridine (1.0 equiv) + N-ethylmethylamine (2.5 equiv) in DMF at 80°C.
Note: Pd-catalysis is not required for this first step. The electron-deficient nature of the dibromopyridine allows direct displacement. The Buchwald conditions described above are for the second substitution.
References
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]
Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][8][9][10] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
BenchChem. (2025).[5] Comparative Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine. BenchChem Application Notes.
Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for Bromopyridines
Executive Summary & Mechanistic Grounding Bromopyridines represent a critical scaffold in medicinal chemistry, serving as precursors to countless bioactive heterocycles. While Buchwald-Hartwig cross-couplings are ubiquit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanistic Grounding
Bromopyridines represent a critical scaffold in medicinal chemistry, serving as precursors to countless bioactive heterocycles. While Buchwald-Hartwig cross-couplings are ubiquitous, Nucleophilic Aromatic Substitution (SNAr) remains a superior choice for industrial scalability due to the absence of expensive transition metals, ligands, and heavy metal remediation steps.
However, success in SNAr is binary: it works efficiently or fails completely based on the electronic activation of the substrate. This guide standardizes the protocols for activating and substituting bromopyridines, focusing on the electronic differentiation between the 2-, 3-, and 4-positions.
The Electronic Imperative: Position Matters
Unlike electrophilic aromatic substitution (EAS), SNAr requires an electron-deficient ring. The pyridine nitrogen acts as an intrinsic electron sink, but its effect is highly regioselective.
2-Bromopyridine & 4-Bromopyridine:Highly Reactive. The nitrogen atom can stabilize the negative charge in the intermediate Meisenheimer complex via resonance (placing the negative charge directly on the electronegative nitrogen).
3-Bromopyridine:Unreactive. The negative charge in the intermediate cannot be delocalized onto the nitrogen. Classical SNAr fails here; these substrates require palladium-catalyzed coupling (Buchwald-Hartwig) or benzyne mechanisms.
Mechanism: The Meisenheimer Complex
The reaction proceeds via a stepwise Addition-Elimination mechanism. The rate-determining step (RDS) is typically the nucleophilic attack (formation of the Meisenheimer complex), not the breaking of the C-Br bond. This explains the "Element Effect" where fluoropyridines react faster than bromopyridines (
) due to the higher electronegativity of fluorine stabilizing the transition state for nucleophilic attack.
Figure 1: Mechanistic pathway of SNAr on 2-bromopyridine. Note that the formation of the Meisenheimer complex is the rate-limiting step.[1][2]
Strategic Protocol Selection
Do not apply a "one-size-fits-all" approach. Select the protocol based on the nucleophile strength and substrate sterics.
Figure 2: Decision matrix for selecting the optimal SNAr protocol.
Detailed Experimental Protocols
Protocol A: Standard Thermal Substitution (The "Workhorse")
Best for: Primary amines, cyclic secondary amines (morpholine, piperidine), and thiols.
Reagents:
Substrate: 2- or 4-Bromopyridine (1.0 equiv)
Nucleophile: Amine or Thiol (1.2 – 1.5 equiv)
Base:
(2.0 equiv) or DIPEA (2.5 equiv)
Solvent: DMSO or DMF (anhydrous preferred, though water tolerance is moderate)
Procedure:
Setup: To a 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol) and the nucleophile (1.2 mmol).
Solvation: Add DMSO (3.0 mL). Note: High concentration (0.3–0.5 M) favors bimolecular kinetics.
Base Addition: Add powdered
(2.0 mmol). If the nucleophile is a salt (e.g., amine hydrochloride), increase base to 3.0 equiv.
Reaction: Seal the vessel and heat to 80–100 °C for 4–16 hours. Monitor by LCMS.
Workup:
Cool to room temperature.
Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Caution: DMSO can retain product; thorough water washing is required.
Wash combined organics with brine, dry over
, and concentrate.
Validation Criteria:
Conversion >90% by LCMS.
Absence of hydrolysis product (2-pyridone), which occurs if wet DMSO is used at high temperatures (>120 °C).
Irradiation: Cap the vial. Program the microwave reactor:
Temperature: 140 °C
Hold Time: 10–20 minutes
Pressure Limit: 15 bar
Stirring: High
Workup: Pour reaction mixture directly into water/brine and extract with ether/EtOAc.
Why it works: Microwave heating provides rapid, uniform heating that overcomes the activation energy barrier for the formation of the Meisenheimer complex more efficiently than convective heating, often suppressing side reactions.
Protocol C: Acid-Mediated SNAr (The "Electrophilic Activation" Trick)
Best for: Extremely unreactive substrates or when basic conditions cause side reactions.
Concept: Protonation of the pyridine nitrogen (
) makes the ring significantly more electron-deficient (more electrophilic), accelerating the attack of neutral nucleophiles.
Diagnosis: Substrate is likely 3-bromopyridine or the nucleophile is too weak.
Solution: Switch to Protocol C (Acid) or use Buchwald-Hartwig conditions.
Problem: Hydrolysis (Formation of Pyridone).
Diagnosis: Water present in solvent + high temperature + hydroxide formation.
Solution: Use anhydrous DMSO; switch base from KOH/NaOH to
or DIPEA.
Problem: Dimethylamine byproduct.
Diagnosis: DMF decomposition.
Solution: Switch solvent to DMSO or NMP.
References
Loupy, A., et al. (2002).[4] Solvent-free microwave-assisted aromatic nucleophilic substitution. Chemistry – A European Journal.[5] Link
Bagley, M. C., et al. (2002).[6] A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters. Link
Kiselyov, A., et al. (1993).[4] A highly regioselective reaction of N-fluoropyridinium salts with stabilized sulfur, oxygen, and nitrogen nucleophiles. Tetrahedron. Link
Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications. Journal of Organic Chemistry. Link
Bunnett, J. F. (1951). Mechanism and reactivity in aromatic nucleophilic substitution reactions. Quarterly Reviews, Chemical Society. Link
Application Note: Strategic Functionalization of the C6 Position of 6-Bromo-N-ethyl-N-methylpyridin-2-amine for Medicinal Chemistry Scaffolds
Abstract The 2-aminopyridine motif is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs. The targeted functionalization of this core structure is a critical strategy for modula...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 2-aminopyridine motif is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs. The targeted functionalization of this core structure is a critical strategy for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a detailed technical overview and robust protocols for the strategic functionalization of the C6 position of 6-Bromo-N-ethyl-N-methylpyridin-2-amine, a versatile building block for creating diverse chemical libraries. We present field-proven protocols for three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds with high efficiency and predictability.
Introduction: The Strategic Importance of C6 Functionalization
The pyridine ring is a cornerstone of many pharmaceuticals, owing to its ability to engage in hydrogen bonding and its favorable metabolic profile.[1] The 2-aminopyridine substructure, in particular, offers a valuable vector for molecular recognition. Functionalization of the pyridine core allows for the systematic exploration of chemical space to optimize properties such as target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
The C6 position of the 2-aminopyridine ring, being alpha to the nitrogen, is highly activated and serves as a prime handle for introducing molecular diversity. The starting material, 6-Bromo-N-ethyl-N-methylpyridin-2-amine, is an ideal substrate for this purpose. The bromine atom provides a reliable reactive site for a host of palladium-catalyzed cross-coupling reactions. The tertiary amino group at the C2 position, while increasing the electron density of the ring, also influences the reactivity and can play a role in directing or coordinating with the metal catalyst.[2][3] This guide focuses on providing researchers with the practical tools to leverage this reactivity.
Overview of C6 Functionalization Pathways
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules by allowing for the formation of carbon-carbon and carbon-heteroatom bonds under mild and functional group-tolerant conditions. For the C6-bromo position of our target substrate, three primary transformations are of high strategic value:
Suzuki-Miyaura Coupling: Forms C(sp²)–C(sp²) bonds by coupling with aryl or vinyl boronic acids/esters.
Sonogashira Coupling: Forms C(sp²)–C(sp) bonds by coupling with terminal alkynes.
Buchwald-Hartwig Amination: Forms C(sp²)–N bonds by coupling with a wide range of primary and secondary amines.
Figure 1: Key C6 functionalization routes from the starting bromopyridine.
Protocol 1: Suzuki-Miyaura C(sp²)–C(sp²) Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl structures.[4][5] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5][6]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-N-ethyl-N-methylpyridin-2-amine, the arylboronic acid, Pd(dppf)Cl₂, and the base.
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. It is critical to degas the solvent by bubbling with an inert gas for 15-30 minutes prior to use to prevent oxidation of the palladium catalyst.[6]
Reaction Execution: Heat the reaction mixture to 85-100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired C6-aryl product.
Expert Insights:
Choice of Base: For sterically hindered boronic acids or less reactive substrates, a stronger base like Cesium Carbonate (Cs₂CO₃) is often more effective than Potassium Carbonate (K₂CO₃).
Catalyst: Pd(dppf)Cl₂ is a robust and reliable pre-catalyst for this type of transformation. Other catalysts like Pd(PPh₃)₄ can also be effective.[7]
Water's Role: Water is crucial for the transmetalation step, helping to hydrolyze the boronic acid and facilitate its transfer to the palladium center.
Protocol 2: Sonogashira C(sp²)–C(sp) Coupling
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing direct access to valuable alkynyl-substituted heterocycles.[8][9] These products are versatile intermediates for further transformations or can be final targets in drug discovery programs.
Principle: This reaction uniquely employs a dual catalytic system. A palladium catalyst activates the aryl bromide via oxidative addition, while a copper(I) co-catalyst forms a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[8][10]
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 4.0 eq.)
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-N-ethyl-N-methylpyridin-2-amine, PdCl₂(PPh₃)₂, and CuI.
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base (e.g., TEA). The mixture should be degassed. Finally, add the terminal alkyne dropwise.
Reaction Execution: Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary. The reaction is often rapid.
Monitoring: Monitor by TLC or LC-MS. The formation of a salt (triethylammonium bromide) precipitate is a common visual indicator of reaction progress.
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues and salts. Rinse the pad with the reaction solvent or ethyl acetate.
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Expert Insights:
Anaerobic Conditions: It is imperative to maintain strictly oxygen-free conditions. Oxygen can induce the oxidative homocoupling of the alkyne (Glaser coupling), leading to undesired byproducts.[11]
Amine Base: The amine base serves a dual role: it acts as the base to deprotonate the alkyne and often serves as a solvent or co-solvent.[9]
Copper-Free Variant: While the classic protocol uses a copper co-catalyst, copper-free Sonogashira couplings have been developed to avoid issues with copper contamination in the final product, though they may require different ligands or conditions.[9]
Protocol 3: Buchwald-Hartwig C(sp²)–N Amination
The Buchwald-Hartwig amination is a transformative reaction that allows for the formation of C-N bonds from aryl halides and a vast array of amines, a process that was historically difficult.[12][13][14] This reaction is indispensable for synthesizing substituted anilines and amino-heterocycles.
Principle: Similar to other cross-coupling reactions, the cycle involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond.[12]
Vessel Preparation: In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, Xantphos, and the base to a dry Schlenk tube.
Reagent Addition: Add the 6-Bromo-N-ethyl-N-methylpyridin-2-amine, the amine coupling partner, and the anhydrous solvent.
Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with stirring. For volatile amines, a sealed pressure tube is recommended to prevent evaporation.[15]
Monitoring: Monitor the reaction by LC-MS until the starting bromide is consumed (typically 6-24 hours).
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water or saturated ammonium chloride. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and filter.
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Expert Insights:
Ligand and Base Selection: The choice of ligand and base is paramount for success and is highly substrate-dependent. Bulky, electron-rich phosphine ligands like Xantphos are excellent for promoting the reductive elimination step. Strong, non-nucleophilic bases like NaOt-Bu are often required, but weaker bases like K₃PO₄ can be used for sensitive substrates.[16]
Inert Atmosphere: The Pd(0) catalyst and the strong base are highly sensitive to oxygen and moisture. Strict adherence to inert atmosphere techniques is crucial for reproducibility and high yields.[17]
Substrate Scope: The reaction is remarkably broad, but the electron-rich nature of the 2-aminopyridine substrate may require slightly more forcing conditions compared to electron-deficient aryl halides.[16]
Data Summary Table
Reaction Type
Catalyst / Ligand (mol%)
Base (eq.)
Solvent
Temp (°C)
Key Considerations
Suzuki-Miyaura
Pd(dppf)Cl₂ (2-5%)
K₂CO₃ or Cs₂CO₃ (2-3)
Dioxane/H₂O
85-100
Degassing of solvent is critical. Cs₂CO₃ is preferred for hindered substrates.
Sonogashira
PdCl₂(PPh₃)₂ (2-5%) / CuI (3-10%)
TEA or DIPEA (2-4)
THF or DMF
25-60
Strict anaerobic conditions are required to prevent alkyne homocoupling.
Buchwald-Hartwig
Pd₂(dba)₃ (1-2%) / Xantphos (2-5%)
NaOt-Bu or K₃PO₄ (1.5-2.5)
Toluene or Dioxane
80-110
Requires rigorous inert atmosphere; ligand/base choice is substrate-dependent.
Conclusion
The functionalization of the C6 position of 6-Bromo-N-ethyl-N-methylpyridin-2-amine via palladium-catalyzed cross-coupling reactions offers a robust and versatile platform for the synthesis of novel compounds for drug discovery and materials science. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and scalable methods for introducing aryl, alkynyl, and amino substituents, respectively. By carefully selecting the appropriate reaction conditions, catalysts, and ligands as detailed in these protocols, researchers can efficiently generate diverse libraries of 2,6-disubstituted pyridines for further investigation.
References
Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. National Center for Biotechnology Information. Available at: [Link]
Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation. IntechOpen. Available at: [Link]
Removable and modifiable directing groups in C-H activation. YouTube. Available at: [Link]
Directed functionalization of pyridine through transition metal catalysis. ResearchGate. Available at: [Link]
Directing Group‐Free Regioselective meta‐C‐H Functionalization of Pyridines. ResearchGate. Available at: [Link]
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Available at: [Link]
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Cambridge. Available at: [Link]
C6-selective C–H functionalization of pyridones. ResearchGate. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. Available at: [Link]
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Center for Biotechnology Information. Available at: [Link]
Sonogashira coupling. Wikipedia. Available at: [Link]
Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. National Center for Biotechnology Information. Available at: [Link]
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Center for Biotechnology Information. Available at: [Link]
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Center for Biotechnology Information. Available at: [Link]
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]
Mild and efficient functionalization at C6 of purine 2'-deoxynucleosides and ribonucleosides. National Center for Biotechnology Information. Available at: [Link]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University Digital Commons. Available at: [Link]
Scalable synthesis routes for N-ethyl-N-methylpyridin-2-amine derivatives
Application Note: Scalable Synthesis Routes for N-Ethyl-N-Methylpyridin-2-Amine Derivatives Executive Summary & Strategic Analysis The N-ethyl-N-methylpyridin-2-amine scaffold is a critical pharmacophore in medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis Routes for N-Ethyl-N-Methylpyridin-2-Amine Derivatives
Executive Summary & Strategic Analysis
The N-ethyl-N-methylpyridin-2-amine scaffold is a critical pharmacophore in medicinal chemistry, serving as a core motif in histamine antagonists (e.g., Mepyramine), kinase inhibitors, and GPCR ligands. While structurally simple, the scale-up of this motif presents specific process chemistry challenges:
Steric Hindrance: The 2-position of pyridine is sterically sensitive; introducing two different alkyl groups (ethyl and methyl) requires precise control to avoid bis-ethylation or bis-methylation.
Electronic Deactivation: The pyridine nitrogen can chelate metal catalysts, poisoning standard cross-coupling reactions.
Reagent Volatility: N-ethyl-N-methylamine (EMA) has a boiling point of ~37°C, making handling of the free base on a large scale hazardous and inconsistent.
This guide details three validated routes, selected based on substrate cost, equipment availability, and impurity profiles.
Decision Matrix: Route Selection
Before initiating synthesis, select the optimal route based on your starting material availability and cost constraints.
Figure 1: Strategic decision tree for selecting the synthesis route based on starting material electronics and cost.
Detailed Protocols
Route 1: Nucleophilic Aromatic Substitution (
)
Best for: Rapid synthesis, high-throughput libraries, and electron-deficient pyridines.
Mechanism: The high electronegativity of fluorine at the 2-position creates a strong dipole, significantly lowering the activation energy for nucleophilic attack compared to chlorine (approx. 320x faster).[1]
Protocol 1:
with in situ Amine Generation
Note: We use the HCl salt of N-ethyl-N-methylamine to avoid handling the volatile free base.
and Ligand in Toluene (2 vol). Stir for 15 mins under to form the active catalyst species.
Main Reactor: Charge 2-chloropyridine, amine HCl salt, and
into the reactor. Purge with (3 cycles).
Combine: Add the catalyst solution and remaining Toluene to the main reactor.
Reaction: Heat to 90–100°C for 12 hours.
Critical Note: Oxygen exclusion is vital. Use a positive pressure
line.
Workup: Cool to RT. Filter through a Celite pad to remove Pd black and salts.
Scavenging: Treat filtrate with SiliaMetS® Thiol or similar Pd scavenger if GMP compliance is required.
Isolation: Concentrate under reduced pressure.
Route 3: Reductive Alkylation
Best for: Labs without Pd-catalyst capabilities or when starting from 2-aminopyridine derivatives.
Mechanism: Formation of an iminium ion followed by hydride reduction.
Caution: Direct alkylation of 2-aminopyridine with ethyl iodide leads to ring nitrogen alkylation. Reductive amination is mandatory.
Protocol 3: Reductive Alkylation of 2-(Methylamino)pyridine
Materials:
2-(Methylamino)pyridine (1.0 equiv)
Acetaldehyde (1.5 equiv)
(2.0 equiv)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Acetic Acid (1.0 equiv)
Step-by-Step:
Solution A: Dissolve 2-(methylamino)pyridine in DCM. Add Acetic Acid.
Aldehyde Addition: Cool to 0°C. Add Acetaldehyde dropwise (exothermic). Stir for 30 mins to allow hemiaminal formation.
Reduction: Add
in portions over 1 hour.
Reaction: Warm to RT and stir for 16 hours.
Quench: Quench with saturated
solution. Stir until gas evolution ceases.
Extraction: Separate phases. Wash organic layer with water.
Comparative Data Analysis
Feature
Route 1 ()
Route 2 (Buchwald)
Route 3 (Reductive)
Substrate Cost
High (F-Pyridine)
Low (Cl-Pyridine)
Medium (Amino-Pyridine)
Reaction Time
Fast (4-6 h)
Slow (12-18 h)
Medium (16 h)
Scalability
Excellent
Good (requires Pd removal)
Good
Atom Economy
High
Low (Ligands/Base waste)
Medium (Boron waste)
Critical Risk
HF generation (trace)
Pd Contamination
Over-alkylation
Process Visualization:
Workflow
Figure 2: Process flow for the SNAr route, highlighting the critical in-situ amine generation step.
Homocoupling: In the Buchwald route, oxidative homocoupling of the amine or pyridine can occur if
is present.
Purification Tip: If distillation is insufficient, use a Cation Exchange Column (e.g., Dowex 50X8). The product (tertiary amine) binds strongly; wash non-basic impurities with MeOH, then elute product with
in MeOH.
References
Use of 2-Fluoropyridines in
:
Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[6]
Technical Support Center: Minimizing Debromination in Palladium-Catalyzed Cross-Coupling of 6-Bromo-N-ethyl-N-methylpyridin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-N-ethyl-N-methylpyridin-2-amine. This guide is designed to provide in-depth troubleshooting adv...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-N-ethyl-N-methylpyridin-2-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common and often frustrating side reaction of debromination during palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the knowledge to diagnose, mitigate, and ultimately minimize the formation of the undesired N-ethyl-N-methylpyridin-2-amine byproduct, thereby maximizing the yield of your target compound.
Troubleshooting Guide: A Systematic Approach to Reducing Debromination
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Question 1: I'm observing a significant amount of the debrominated byproduct in my Suzuki-Miyaura coupling. What are the most likely causes?
Answer: Significant debromination, also known as hydrodebromination, in Suzuki-Miyaura coupling is a common issue, particularly with electron-rich bromopyridines like your substrate.[1][2] The primary culprits are typically related to the catalytic cycle and the specific reaction conditions you are employing. The key factors to investigate are:
The Nature of the Palladium Catalyst and Ligand: Some palladium catalysts, especially those that are highly active, can be more prone to promoting the competing debromination pathway.[3] The choice of phosphine ligand is critical; bulky and electron-rich ligands generally favor the desired reductive elimination step over debromination.[1][4][5]
The Strength and Type of Base: While a base is essential for the transmetalation step in the Suzuki-Miyaura reaction, very strong bases can accelerate the debromination side reaction.[1]
Reaction Temperature and Duration: Higher temperatures and prolonged reaction times can increase the likelihood of debromination.[2][3]
Presence of Protic Impurities: Water or other protic impurities in your solvents or reagents can serve as a proton source for the debromination reaction.
Below is a systematic workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for minimizing debromination.
Question 2: My Buchwald-Hartwig amination is also yielding the debrominated side product. Are the causes and solutions similar to those for Suzuki coupling?
Answer: Yes, the underlying principles for debromination in Buchwald-Hartwig amination are very similar to those in Suzuki-Miyaura coupling.[1][3] The palladium catalyst can react with sources of hydride, leading to the formation of a palladium-hydride species which can then participate in a competing catalytic cycle to cleave the C-Br bond.[6]
For Buchwald-Hartwig reactions, pay close attention to:
Ligand Selection: As with Suzuki coupling, bulky, electron-donating phosphine ligands are crucial for promoting the C-N bond-forming reductive elimination over hydrodebromination.[1][4]
Base Choice: Strong bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig aminations, but they can also promote debromination.[7] Consider screening weaker bases if debromination is a major issue.
Amine Coupling Partner: The nature of the amine can also play a role. Sterically hindered amines may react slower, allowing more time for the debromination side reaction to occur.
Question 3: How can I quantitatively assess the effectiveness of my attempts to reduce debromination?
Answer: A systematic approach with careful analysis is key. You can quantify the extent of debromination by using analytical techniques such as:
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method that can separate your starting material, desired product, and the debrominated byproduct. This will allow you to determine the relative percentages of each in your crude reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS): If your compounds are volatile enough, GC-MS is an excellent tool for both identifying and quantifying the components of your reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating the signals corresponding to unique protons on your desired product and the debrominated side product, you can determine their molar ratio in the crude mixture.
We recommend creating a table to track your optimization efforts, as shown below.
Experiment
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp (°C)
Time (h)
Desired Product : Debrominated Product Ratio
1 (Initial)
Pd(OAc)₂ (2)
PPh₃ (4)
NaOtBu (1.5)
Toluene
100
12
60 : 40
2
Pd₂(dba)₃ (1)
XPhos (2)
K₂CO₃ (2)
1,4-Dioxane
80
8
95 : 5
3
...
...
...
...
...
...
...
Caption: Example of a table for tracking optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for debromination in palladium-catalyzed cross-coupling reactions?
A1: The most commonly accepted mechanism for hydrodebromination involves the formation of a palladium-hydride (Pd-H) species.[8] This can occur through several pathways, including β-hydride elimination from alkoxide bases or the reaction of the palladium catalyst with trace amounts of water or other protic impurities.[9] Once formed, the Pd-H species can undergo oxidative addition to the C-Br bond of your substrate, followed by reductive elimination to yield the debrominated product and regenerate the palladium catalyst, which can then re-enter the competing catalytic cycle.[8]
Caption: Competing catalytic cycles of cross-coupling and debromination.
Q2: Which palladium pre-catalyst and ligand combination is generally recommended to start with for minimizing debromination of 6-Bromo-N-ethyl-N-methylpyridin-2-amine?
A2: For challenging substrates prone to debromination, it is often advantageous to use a well-defined palladium pre-catalyst that readily forms the active Pd(0) species. Buchwald's pre-catalysts, such as XPhos Pd G3 or SPhos Pd G2, are excellent starting points.[3] These pre-catalysts are paired with bulky, electron-rich biarylphosphine ligands (XPhos and SPhos, respectively) that are known to promote the desired cross-coupling reaction and suppress hydrodebromination.[3][4]
Q3: Can the N-ethyl-N-methylamino group at the 2-position of my substrate influence the debromination side reaction?
A3: Yes, the N-ethyl-N-methylamino group at the 2-position can have a significant electronic and steric influence. Electronically, it is an electron-donating group, which can make the C-Br bond more susceptible to oxidative addition, a key step in both the desired coupling and the undesired debromination.[2] Sterically, it can influence the coordination of the palladium catalyst to the pyridine nitrogen, potentially altering the catalyst's reactivity and propensity for side reactions.
Q4: Are there any alternative cross-coupling strategies that are inherently less prone to debromination?
A4: While palladium catalysis is the most common approach, for certain applications, you might consider alternative coupling methods. For example, in some cases, nickel-catalyzed cross-couplings have been shown to be effective and may offer a different selectivity profile with respect to debromination.[8] However, these methods often require different reaction conditions and may not be as broadly applicable as palladium-catalyzed reactions.
Experimental Protocols
The following are general, starting-point protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions of 6-Bromo-N-ethyl-N-methylpyridin-2-amine, designed to minimize debromination. Note: These are starting points and may require further optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
6-Bromo-N-ethyl-N-methylpyridin-2-amine
Arylboronic acid (1.2 equivalents)
XPhos Pd G3 (2 mol%)
Potassium carbonate (K₂CO₃), finely ground and dried (2 equivalents)
Anhydrous 1,4-dioxane
Degassed water
Procedure:
To an oven-dried Schlenk flask, add 6-Bromo-N-ethyl-N-methylpyridin-2-amine, the arylboronic acid, XPhos Pd G3, and potassium carbonate.
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
Heat the reaction mixture to 80 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
6-Bromo-N-ethyl-N-methylpyridin-2-amine
Amine coupling partner (1.2 equivalents)
SPhos Pd G2 (2 mol%)
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
Anhydrous toluene
Procedure:
To a glovebox, add 6-Bromo-N-ethyl-N-methylpyridin-2-amine, SPhos Pd G2, and sodium tert-butoxide to an oven-dried Schlenk tube.
Remove the tube from the glovebox, add the amine coupling partner and anhydrous toluene under a positive pressure of inert gas.
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.
Separate the layers and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
References
BenchChem. (2025). How to avoid debromination in pyridine coupling reactions. BenchChem Technical Support.
Hartwig, J. F. (2010). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC.
ResearchGate. (n.d.). Debromination reaction. .
BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
BenchChem. (2025). Preventing debromination of 6-Bromo-2,2-dimethylchroman-4-amine.
Mager, D. L., & Singleton, D. A. (2007). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. PMC - PubMed Central.
Jana, S., & Maji, A. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry.
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
Rojas Lab. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine.
Kawasaki, T., & Takeda, M. (2008). Development of New Phosphine Ligands (BRIDPs)
Cfm Oskar Tropitzsch GmbH. (2025, May 21). Phosphine ligands for more efficient chemical processes.
Chemistry LibreTexts. (2023, August 2). 2.
Surry, D. S., & Buchwald, S. L. (2012, October 10). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. PMC.
ACS Publications. (2019, June 18).
Wang, D., & Chen, G. (2019). Rhodium-catalyzed selective direct arylation of phosphines with aryl bromides. PMC.
Hocek, M., & Dvořák, D. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
Shaughnessy, K. H. (2025, August 6). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides | Request PDF.
Scientific Update. (2024, February 19). A Dangerous Bromance.
Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 6-Bromo-N,N-dimethylpyridazin-3-amine.
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
den Hertog, H. (2025, August 6). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF.
Ashenhurst, J. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
Dardir, A. H. (2021). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University.
Szabó, K., & Kollár, L. (2022, May 24). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.
Hartwig, J. F. (2025, August 9). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Alkenyl Bromides: A New Method for the Synthesis of Enamines and Imines | Request PDF.
Bioorganic & Medicinal Chemistry Letters. (2024, September 16).
Baran, P. S. (2004, September 6). Pyridine Synthesis: Cliff Notes. Baran Lab.
Google Patents. (n.d.). US5107013A - Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes.
Pyridines. (n.d.).
ChemOrgChem. (2025, March 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. YouTube.
Storage stability and degradation of 6-Bromo-N-ethyl-N-methylpyridin-2-amine
Technical Support Center: 6-Bromo-N-ethyl-N-methylpyridin-2-amine Welcome to the technical support guide for 6-Bromo-N-ethyl-N-methylpyridin-2-amine. This document is designed for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 6-Bromo-N-ethyl-N-methylpyridin-2-amine
Welcome to the technical support guide for 6-Bromo-N-ethyl-N-methylpyridin-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the storage, stability, and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot issues, and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of 6-Bromo-N-ethyl-N-methylpyridin-2-amine.
Q1: What are the optimal long-term storage conditions for 6-Bromo-N-ethyl-N-methylpyridin-2-amine?
Proper storage is critical to prevent degradation and maintain the purity of the compound. Based on the chemical properties of related brominated pyridine derivatives, a multi-faceted approach to storage is recommended to mitigate hydrolytic, oxidative, and photo-degradation.
Causality Behind Recommendations:
Temperature: Reduced temperatures slow down the kinetics of potential degradation reactions.
Inert Atmosphere: The tertiary amine and the electron-rich pyridine ring are susceptible to oxidation. Replacing air with an inert gas like argon or nitrogen minimizes this risk.
Light Protection: The Carbon-Bromine (C-Br) bond is known to be photosensitive and can undergo homolytic cleavage upon exposure to UV light, initiating radical chain reactions[1][2].
Moisture Control: Bromopyridine derivatives can be hygroscopic[3]. Absorbed moisture can facilitate hydrolysis of the C-Br bond, leading to the formation of 6-hydroxy-N-ethyl-N-methylpyridin-2-amine as an impurity.
Store as a solid whenever possible to reduce mobility and reactivity.
Q2: I've noticed my sample of 6-Bromo-N-ethyl-N-methylpyridin-2-amine has developed a slight yellow or brown tint. Is it degraded?
A color change from its original state (typically a solid) to a yellow or brownish hue is a common visual indicator of degradation. This is often due to the formation of small quantities of chromophoric impurities resulting from oxidation or other degradation pathways. While a slight color change may not significantly impact the outcome of all experiments, it warrants immediate purity verification using an appropriate analytical method, such as HPLC or LC-MS, before use. The appearance of color suggests that the initial handling or storage protocols may have been insufficient to prevent degradation.
Q3: What are the most probable degradation pathways for this molecule?
Understanding the potential degradation pathways is essential for developing stability-indicating analytical methods and for troubleshooting out-of-specification results. The structure of 6-Bromo-N-ethyl-N-methylpyridin-2-amine possesses several reactive sites.
Hydrolysis: The C-Br bond on the pyridine ring is susceptible to nucleophilic substitution by water, particularly under non-neutral pH conditions. This would result in the formation of 6-Hydroxy-N-ethyl-N-methylpyridin-2-amine. Studies on related pyridine derivatives show lability in acidic and alkaline mediums[7].
Oxidation: The molecule has two primary sites for oxidation: the pyridine ring nitrogen and the exocyclic tertiary amine nitrogen. Oxidation can lead to the formation of the corresponding N-oxides. The presence of oxygen and trace metal ions can accelerate these processes[8].
Photodegradation: As a brominated aromatic compound, the C-Br bond can be cleaved by UV light to form a pyridinyl radical. This highly reactive intermediate can then participate in various secondary reactions, leading to a complex mixture of degradants, including potential debromination to form N-ethyl-N-methylpyridin-2-amine[7].
Dealkylation: Thermal stress or oxidative conditions can potentially lead to the cleavage of the N-ethyl or N-methyl bonds, a known degradation pathway for tertiary amines[9].
Caption: Potential degradation pathways for 6-Bromo-N-ethyl-N-methylpyridin-2-amine.
Troubleshooting Guide
This guide provides a problem-solving framework for common issues encountered during the use of 6-Bromo-N-ethyl-N-methylpyridin-2-amine.
Observed Problem
Potential Cause(s)
Recommended Action(s)
Unexpected peaks appear in my HPLC/LC-MS chromatogram.
Compound Degradation: New peaks, especially those with different UV spectra or masses, are likely degradants.
1. Characterize the Impurity: Use LC-MS to determine the mass of the unknown peak. Compare this mass to the masses of potential degradants (e.g., +16 for N-oxide, -79 for debromination, -1 for Br replaced by OH). 2. Review Storage: Check if the material was stored according to the recommended conditions (see FAQ Q1). 3. Perform Stress Testing: Subject a known pure sample to forced degradation (see Protocol 2) to confirm if the impurity peak is generated under specific stress conditions (e.g., acid, base, peroxide, light). This helps in identifying the degradation pathway.
The assay/purity of my compound is lower than expected.
Slow Degradation Over Time: Even under recommended conditions, very slow degradation can occur over extended periods. Improper Handling: Repeatedly opening the container, not purging with inert gas, or exposure to light during weighing can introduce degradation.
1. Re-qualify the Material: Perform a quantitative analysis (e.g., HPLC with a reference standard) to confirm the current purity. 2. Implement Stricter Handling: Aliquot the material upon receipt into smaller, single-use vials to minimize repeated exposure of the bulk stock. 3. Check for Non-UV Active Impurities: If using HPLC-UV, consider using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) to check for impurities that may not have a chromophore.
My reaction yield is inconsistent when using different batches of the starting material.
Variable Purity: Older batches may have a higher level of degradants which may not participate in the reaction or could inhibit the catalyst.
1. Establish an Incoming Quality Control (QC) Test: Test every new batch for purity by HPLC before use. Set a minimum purity specification (e.g., >98%). 2. Standardize Storage: Ensure all batches, old and new, are stored under identical, optimal conditions. 3. Purify if Necessary: If a batch is found to be of lower purity, consider re-purification by column chromatography or recrystallization before use.
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
A forced degradation or stress testing study is fundamental to understanding the intrinsic stability of a compound[7][10]. It involves subjecting the compound to harsh conditions to accelerate degradation and identify the likely products.
Caption: Workflow for a forced degradation study of 6-Bromo-N-ethyl-N-methylpyridin-2-amine.
Step-by-Step Methodology:
Sample Preparation: Prepare a stock solution of 6-Bromo-N-ethyl-N-methylpyridin-2-amine at approximately 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
Oxidative Degradation: Add a small volume of 30% hydrogen peroxide to achieve a final concentration of ~3% H₂O₂. Keep at room temperature.
Photostability: Expose the solution in a quartz cuvette or a photostability chamber according to ICH Q1B guidelines[7]. A control sample should be wrapped in aluminum foil and placed alongside.
Thermal Degradation: Store the solid compound in an oven at a controlled temperature (e.g., 80°C). Prepare solutions for analysis at each time point.
Time Points: Collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.
Sample Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Analyze all samples by a stability-indicating HPLC-UV/MS method.
Data Evaluation: Compare the chromatograms of stressed samples to the control. Identify and quantify the degradation products. Calculate the mass balance to ensure all major components are accounted for.
Protocol 2: Example HPLC-UV Method for Purity Assessment
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required for specific applications.
Parameter
Condition
Column
C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Start at 10% B, ramp to 95% B over 15 min, hold for 3 min, return to 10% B over 1 min, equilibrate for 5 min.
Flow Rate
1.0 mL/min
Column Temperature
30°C
Injection Volume
5 µL
UV Detection
Diode Array Detector (DAD), monitor at 254 nm and 280 nm. Collect full spectra for peak purity analysis.
Sample Preparation
Dissolve sample in Mobile Phase A/B (50:50) to a concentration of ~0.5 mg/mL.
References
Gornowicz, A., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. Retrieved from [Link]
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-3,5-dibromo-6-methylpyridine. Retrieved from [Link]
Alsante, K. M., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Retrieved from [Link]
Reva, I., et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1649. Retrieved from [Link]
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Retrieved from [Link]
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]
Reva, I., et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. MDPI. Retrieved from [Link]
Eide-Haugmo, I., et al. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Retrieved from [Link]
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
Tech Support: Overcoming Catalyst Poisoning in Bromopyridine Cross-Couplings
Ticket ID: #BP-Pd-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting stalled Suzuki-Miyaura couplings with 2-bromopyridine intermediates. Welcome to the Heterocycle Coupling Helpdesk If you are...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #BP-Pd-001
Status: Open
Agent: Senior Application Scientist
Subject: Troubleshooting stalled Suzuki-Miyaura couplings with 2-bromopyridine intermediates.
Welcome to the Heterocycle Coupling Helpdesk
If you are reading this, your reaction likely stalled at 20-30% conversion, or perhaps it turned black and precipitated palladium immediately upon heating. You are not alone. 2-Bromopyridines are among the most notoriously difficult substrates in cross-coupling due to the "heteroatom interference" effect.
This guide treats your chemical reaction as a failing system. We will diagnose the root cause (the "bug"), upgrade the hardware (the catalyst), and patch the software (the protocol).
PART 1: The Diagnosis (Why is this failing?)
Q: Why does my reaction start well but stop abruptly?
A: You are experiencing Heteroatom Catalyst Poisoning .
Unlike simple aryl bromides, bromopyridines possess a basic nitrogen atom. In the catalytic cycle, your Palladium (Pd) center is electron-deficient. The pyridine nitrogen is a Lewis base.[1]
Instead of undergoing the productive Oxidative Addition into the C-Br bond, the pyridine nitrogen coordinates datively to the Pd center. This forms a stable, off-cycle "resting state" (Pd-N complex). If this complex is too stable, the catalyst is effectively sequestered—it is "poisoned" and cannot re-enter the cycle.[1]
The "Sticky Nitrogen" Trap:
Figure 1: The Catalytic Cycle vs. The Poisoning Trap. Note how the pyridine substrate diverts the catalyst into a red "dead end" state.
PART 2: The Hardware Fix (Catalyst & Ligand Selection)
Q: Can I just add more catalyst?A: No. Adding more of a bad catalyst just creates more expensive toxic waste. You need a catalyst with a ligand that is sterically bulky enough to physically block the pyridine nitrogen from binding to the Pd center.[1]
Recommendation 1: The "PEPPSI" System (Gold Standard)
The Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family is purpose-built for this. These catalysts use a bulky N-Heterocyclic Carbene (NHC) ligand.[2][3][4] The "umbrella" of the NHC ligand protects the metal center from the "sticky" pyridine nitrogen but still allows the C-Br bond to access the metal.
Recommendation 2: Buchwald G3/G4 Precatalysts
If you prefer phosphines, use Dialkylbiaryl phosphines (e.g., XPhos, SPhos). These ligands are electron-rich (speeding up oxidative addition) and extremely bulky (preventing poisoning).
Ligand Performance Comparison Table:
Ligand / Catalyst
Type
Suitability for Pyridines
Why it works/fails
Pd(PPh₃)₄
Phosphine
POOR
Ligands dissociate easily; PPh₃ is not bulky enough to prevent N-coordination.
Pd(dppf)Cl₂
Bisphosphine
MODERATE
Chelating effect prevents some poisoning, but often requires high temperatures.
XPhos / SPhos
Buchwald
GOOD
High steric bulk prevents N-binding; electron-rich nature activates the C-Br bond.
Pd-PEPPSI-IPent
NHC
EXCELLENT
The "IPent" (Isopentyl) groups create a flexible steric wall that is superior for difficult N-heterocycles.
PART 3: The Software Fix (Protocol Optimization)
Q: I am using Pd(PPh₃)₄ and it's not working. How do I switch to PEPPSI?
A: Follow this "Self-Validating" Protocol. This protocol uses Pd-PEPPSI-IPent , which is air-stable and robust.[2]
The "IPent" Protocol for 2-Bromopyridines
Reagents:
2-Bromopyridine derivative (1.0 equiv)
Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)
Catalyst: Pd-PEPPSI-IPent (1–2 mol%)
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv)[5]
Solvent: 1,4-Dioxane or Toluene/Isopropanol (4:1)
Step-by-Step Workflow:
The Setup: In a vial, combine the solid reagents (Bromide, Boronate, Base, Catalyst).
Self-Check: The Pd-PEPPSI-IPent is a yellow powder. If it is black/grey, it has decomposed. Discard.
The Purge: Cap the vial with a septum. Evacuate and backfill with Argon/Nitrogen (x3).
Why? Oxygen oxidizes the active Pd(0) species, permanently killing it.
Solvent Addition: Add the solvent (degassed) via syringe.
Activation: Heat to 60–80°C .
Observation: The reaction should turn from a suspension to a clear orange/brown solution.
Warning: If it turns black immediately (within 5 mins), your catalyst has "crashed out" (aggregated to Pd-black). This usually means your solvent was wet or not degassed.
Monitoring: Check TLC/LCMS at 1 hour.
Note: PEPPSI catalysts often have an "induction period" where the 3-chloropyridine "throw-away" ligand dissociates. Do not panic if nothing happens in the first 10 minutes.
PART 4: Advanced Troubleshooting (The Decision Tree)
Q: It's still not working. What now?
A: Use this logic flow to determine your next move.
Figure 2: Troubleshooting Logic Flow. Follow the path based on visual cues from your reaction vial.
FAQ: Frequently Asked Questions
Q: Can I use 2-pyridyl boronic acid instead of the bromide?A: You can, but it introduces a new problem: Protodeboronation . Pyridyl boronic acids are notoriously unstable and lose their boron group rapidly in the presence of water/base.
Fix: If you must use this route, use MIDA boronates (slow release) or Lithium Triisopropyl Borates (more stable) instead of the free boronic acid.
Q: Does the position of the Nitrogen matter?A: Yes.
2-Bromopyridine: Hardest. N is adjacent to the reaction site (steric + electronic interference).
3-Bromopyridine: Easiest. Acts mostly like a standard electron-poor aryl bromide.
4-Bromopyridine: Moderate difficulty.
Q: My reaction works on 50mg scale but fails on 5g scale. Why?A: Heat transfer and catalyst activation. On a larger scale, the "induction period" of PEPPSI catalysts can vary. Ensure efficient stirring (overhead stirrer) and consider slow addition of the catalyst (as a solution) to keep the active species concentration steady.
References
Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives.
Source: Organ, M. G., et al. Chemistry – A European Journal, 2017.
Buchwald Ligands and Precatalysts: User Guide.
Source: Sigma-Aldrich / Merck Technical Library.
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.
Source:Journal of the American Chemical Society, 2016.
[6]
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
Source:Journal of the American Chemical Society, 2010.
PEPPSI™-IPent for Demanding Cross-Coupling Reactions.
Source: Sigma-Aldrich Technical Spotlight.
Compound: 6-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS: 959237-79-7)
Physicochemical Nature:
This molecule is a lipophilic, tertiary aminopyridine. Unlike its primary amine parent (2-amino-6-bromopyridine, mp 88–91°C), the N-ethyl-N-methyl substitution significantly disrupts crystal packing and increases solubility in non-polar organic solvents.
Likely State: Low-melting solid or viscous oil at room temperature.
Key Challenge: "Oiling out" (phase separation) during recrystallization attempts of the free base.
Strategic Recommendation:
While direct recrystallization of the free base is possible if the material is already high-purity (>90%), salt formation (Hydrochloride or Hydrobromide) is the most robust method for obtaining high-purity crystalline material from crude reaction mixtures.
Solvent Decision Matrix
Use this table to select the starting solvent system based on your crude material's state.
Crude State
Target Form
Primary Solvent System
Anti-Solvent
Mechanism
Solid
Free Base
Hexanes / Ethyl Acetate
Hexanes
Thermal gradient solubility.
Solid
Free Base
Ethanol / Water
Water
Hydrophobic exclusion.
Oil / Gum
HCl Salt
1,4-Dioxane / HCl
Diethyl Ether
Ionic lattice formation (Precipitation).
Oil / Gum
HBr Salt
Acetic Acid / HBr
Ethyl Acetate
Ionic lattice formation.
Detailed Protocols
Protocol A: Recrystallization of the Free Base (For Solid Crudes)
Use this only if your crude material is a solid. If it is an oil, proceed to Protocol B.
Dissolution: Place 1.0 g of crude solid in a flask. Add EtOAc dropwise while heating to 50–60°C until fully dissolved. Do not boil aggressively.
Filtration (Optional): If insoluble particles remain, filter hot through a glass frit or Celite pad.
Anti-Solvent Addition: Remove from heat. While still warm, slowly add warm Hexanes (approx. 3:1 ratio relative to EtOAc) until a faint turbidity persists.
Clarification: Add 1-2 drops of EtOAc to clear the solution.
Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil to insulate). Then, move to 4°C (fridge) for 12 hours.
Collection: Filter the off-white needles and wash with cold Hexanes.
Protocol B: Salt Formation & Recrystallization (For Oily Crudes)
This is the gold standard for tertiary aminopyridines that refuse to crystallize.
Reagents: 4M HCl in Dioxane, Diethyl Ether (Et₂O), Ethanol (EtOH).
Solubilization: Dissolve 1.0 g of oily crude in 5 mL of dry Et₂O or Dioxane.
Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane.
Observation: A white to pale-yellow precipitate should form immediately.
Isolation: Filter the crude salt.
Recrystallization of Salt:
Dissolve the crude salt in the minimum amount of hot Ethanol (or Isopropanol).
Add hot Et₂O until turbid.
Cool to -20°C overnight.
Result: High-purity Hydrochloride salt (hygroscopic; store in desiccator).
The compound separates as droplets instead of crystals.
Cause: The temperature dropped too fast, or the solvent polarity gap is too wide.
Fix: Re-heat the mixture until homogeneous. Add a "bridging solvent" (e.g., 5% Toluene or THF) to increase the solubility of the oil phase, then cool much slower (1°C/min). Seed with a crystal if available.
Issue: Colored Impurities
Product is brown/yellow instead of white.
Cause: Oxidation of the pyridine nitrogen or trace metal contaminants.
Fix: Dissolve crude in EtOAc and treat with Activated Charcoal (5 wt%) for 15 mins at 50°C. Filter hot through Celite before crystallization.
Workflow Visualization
The following diagram illustrates the decision logic for purifying this intermediate.
Caption: Decision tree for selecting between free base recrystallization and salt formation based on the physical state of the crude intermediate.
Frequently Asked Questions (FAQs)
Q1: Can I use water as an anti-solvent for the free base?A: Yes, but with caution. Dissolve the compound in Methanol or Ethanol first. Add water very slowly. Because the compound is lipophilic (ethyl/methyl groups), adding water too fast will cause it to crash out as a gum (oil) rather than a crystal.
Q2: My compound is an oil. Can I just distill it?A: High-vacuum distillation is possible but risky. Brominated pyridines can be thermally unstable or prone to polymerization at high temperatures (>150°C). Salt formation is generally safer and more scalable for lab purification [1].
Q3: Why use Dioxane/HCl instead of aqueous HCl?A: Water is difficult to remove and can prevent the salt from crystallizing (leading to a syrup). Anhydrous conditions (Dioxane or Ether) ensure the salt precipitates immediately as a solid [2].
Q4: Is the bromine atom stable during these heating steps?A: Yes. The aryl bromide at position 6 is robust under standard recrystallization temperatures (<80°C). Avoid strong bases or palladium catalysts during purification to prevent debromination.
References
Purification of Tertiary Amines:
Methodology: Conversion of oily tertiary amines to crystalline hydrochloride salts is a standard purification technique when free-base crystallization fails.
Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989, p. 1276.
Recrystallization of Aminopyridine Derivatives
Context: Similar 2-amino-6-bromopyridine derivatives are often purified via Hexane/Ethyl Acet
Source:Journal of Medicinal Chemistry, 2013 , 56(17), 6761-6774.
General Solubility Data (Analogous Compounds)
Context: Solubility profiles of 2-amino-6-bromopyridine (parent) vs.
Source: PubChem Compound Summary for CID 122363 (2-Amino-6-bromopyridine).
Troubleshooting
Technical Support Center: Advanced Synthesis & Handling of Sterically Hindered Aminopyridines
Ticket ID: #PYR-ETME-001 Topic: Overcoming Steric Hindrance in N-ethyl-N-methyl Substituted Pyridines Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Problem...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PYR-ETME-001
Topic: Overcoming Steric Hindrance in N-ethyl-N-methyl Substituted Pyridines
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Problem Diagnosis
User Issue: You are attempting to synthesize or manipulate pyridines substituted with an N-ethyl-N-methylamino group (typically at the C2 position). You are encountering low yields, stalled conversion, or "black tar" degradation products.
Root Cause Analysis:
The N-ethyl-N-methyl moiety presents a specific "Goldilocks" problem in medicinal chemistry:
Electronic Deactivation: The pyridine ring (especially at C2) is electron-deficient, making the nitrogen lone pair less nucleophilic for attack, yet the ring itself is not electrophilic enough for standard SNAr without strong activation (e.g., -NO2, -CF3).
Steric Drag: Unlike the symmetric dimethylamino group, the N-ethyl group introduces significant torsional strain. In Palladium-catalyzed cross-coupling, this bulk hinders the reductive elimination step, often stalling the catalytic cycle.
Conformational Locking: Once synthesized, the N-ethyl-N-methyl group often exhibits restricted rotation (atropisomerism) due to the clash between the N-alkyl groups and the pyridine C3-hydrogen/substituent, leading to confusing NMR spectra (broadening/splitting).
Troubleshooting Wizard: Synthetic Route Selection
Before proceeding with a protocol, determine the correct pathway based on your substrate's electronic profile.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate electronics.
Protocol Patch: The Buchwald-Hartwig Solution
If you are working with unactivated halopyridines (e.g., 2-chloro-3-methylpyridine), standard SNAr will fail. You must use a Palladium catalytic cycle optimized for hindered secondary amines .
The "RuPhos" Standard Protocol
Why this works: RuPhos is a dialkylbiaryl phosphine ligand specifically engineered to facilitate the difficult reductive elimination of bulky secondary amines like N-ethylmethylamine.
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Workflow:
Charge the Vessel: In a glovebox or under Argon stream, add the RuPhos Pd G4 precatalyst and NaOtBu to a reaction vial equipped with a stir bar.
Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to halide).
Substrate Addition: Add the 2-chloropyridine and N-ethylmethylamine via syringe.
Note: If the amine is a hydrochloride salt, add an extra equivalent of base.
Reaction: Seal the vial and heat to 80–100 °C for 2–12 hours.
Monitoring: Check LCMS for consumption of the aryl chloride.
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite/Silica plug to remove Pd black. Concentrate and purify via flash chromatography.
Data Table: Ligand Performance Comparison
Ligand
Substrate Class
Suitability for N-Et-Me
Mechanism of Action
RuPhos
Secondary Amines
Excellent
Bulky i-Pr groups on ring promote reductive elimination.
BrettPhos
Primary Amines
Moderate
Better for primary amines; can work if RuPhos fails.
BINAP
General
Poor
Often fails with ortho-substituted or hindered pyridines.
Xantphos
General
Poor
Bite angle is often too wide for this specific steric profile.
Deep Dive: The Steric Bottleneck
Why does this reaction stall? The catalytic cycle breaks down at the Reductive Elimination stage.
Figure 2: The Palladium catalytic cycle showing the critical failure point caused by the N-ethyl group's steric bulk.
Technical Insight: The N-ethyl group increases the cone angle of the amine. In the intermediate Pd(II) complex, the bulky ligand (RuPhos) and the bulky amine crowd the metal center. While this crowding is necessary to force the product off the metal (reductive elimination), if the ligand isn't electron-rich enough to stabilize the transition state, the complex simply decomposes (catalyst death) or undergoes
-hydride elimination if possible (though less likely with methyl/ethyl substituents).
Frequently Asked Questions (FAQs)
Q: My LCMS shows the product mass, but the NMR is a mess with broad, split peaks. Is it impure?A: Likely not. N-ethyl-N-methylaminopyridines often exhibit rotameric broadening at room temperature. The steric clash between the N-ethyl group and the C3-proton (or substituent) on the pyridine ring slows the rotation around the C(pyridine)–N(exocyclic) bond.
Verification: Run the NMR at elevated temperature (e.g., 50–60 °C in DMSO-d6). If the peaks coalesce into sharp singlets/triplets, it is a conformational issue, not impurity.
Q: Can I use SNAr if I use a microwave?A: Only if you push it to extreme limits. 2-Chloropyridine is
times less reactive than 2-chloropyrimidine.[1][2]
Try this: If you lack Pd catalysts, use NMP as solvent, 180–200 °C in a microwave, with KF/Alumina or DIPEA . Expect lower yields (20–40%) and significant tar formation.
Q: The reaction turns black immediately and yields are <10%.A: "Pd black" formation indicates catalyst decomposition. This usually means the oxidative addition occurred, but the cycle stalled, and the Pd precipitated.
Fix: Switch to a G3 or G4 precatalyst (e.g., RuPhos Pd G4). These precatalysts contain the ligand pre-bound in a 1:1 ratio, preventing the formation of inactive Pd clusters during the initiation phase.
Q: I need to make the HCl salt, but it's hygroscopic/oily.A: The asymmetry of the N-ethyl-N-methyl group often prevents efficient crystal packing.
Fix: Try forming the fumarate or oxalate salt instead of the hydrochloride. These large, symmetric counterions often induce crystallization in sterically "awkward" amines.
References
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society.
BenchChem Technical Support. (2025). "Synthesis and Purification of 2-(Methylamino)pyridine Derivatives."
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ChemSusChem.
Removing metal residues from 6-Bromo-N-ethyl-N-methylpyridin-2-amine products
Technical Support Case: #M-REM-782 Subject: Metal Residue Remediation for 6-Bromo-N-ethyl-N-methylpyridin-2-amine Status: Open Priority: High (Compliance/Purity Critical) Executive Summary: The "Chelation Trap" As a rese...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Case: #M-REM-782Subject: Metal Residue Remediation for 6-Bromo-N-ethyl-N-methylpyridin-2-amine
Status: Open
Priority: High (Compliance/Purity Critical)
Executive Summary: The "Chelation Trap"
As a researcher working with 6-Bromo-N-ethyl-N-methylpyridin-2-amine , you are facing a unique purification challenge. Unlike simple aromatics, your molecule is a bidentate ligand . The pyridine nitrogen (N1) and the exocyclic amine nitrogen (N2) create a coordination pocket capable of binding transition metals (Pd, Cu, Ni) with high affinity.
Standard silica filtration or weak extractions often fail because the product competes with the scavenger for the metal. To reach ICH Q3D compliance (<10 ppm for oral, <1 ppm for parenteral), you must use a scavenger with a binding constant (
) significantly higher than your product's chelation strength.
This guide details the protocols to break this complex and isolate metal-free product.
Module 1: Diagnostic & Assessment
Before initiating a cleanup protocol, quantify the problem. Visual cues (darkening oil) are unreliable for low-ppm contamination.
Table 1: Common Contaminants in Aminopyridine Synthesis
Synthesis Route
Likely Contaminant
Oxidation State
Removal Difficulty
Buchwald-Hartwig (from 2,6-dibromopyridine)
Palladium (Pd)
Pd(0) / Pd(II)
High (Strong N-Pd complex)
Ullmann Coupling
Copper (Cu)
Cu(I) / Cu(II)
Medium (Kinetic lability)
Negishi/Kumada
Nickel (Ni)
Ni(0) / Ni(II)
High (Tight binding)
Reduction (Fe/Sn)
Iron (Fe) / Tin (Sn)
Fe(II/III) / Sn(IV)
Low (Precipitates easily)
Diagnostic Step:
Run a quantitative ICP-MS (Inductively Coupled Plasma Mass Spectrometry) on your crude material.
Target: < 10 ppm (General API limit).
Critical Threshold: If > 500 ppm, perform a bulk crystallization or charcoal treatment before using expensive solid-supported scavengers.
Module 2: Scavenger Selection Logic
Do not use amine-based scavengers (e.g., generic amine-silica). Your product is an amine; adding more amines creates competition, not clearance. You need Thiols or Acyl-based chelators.
Visual Guide: Scavenger Decision Tree
Figure 1: Decision matrix for selecting the appropriate solid-supported scavenger based on the specific metal residue.
Solvent: THF, Ethyl Acetate, or Methanol (Avoid DMF/DMSO if possible; they stabilize metals).
Steps:
Dissolution: Dissolve crude 6-Bromo-N-ethyl-N-methylpyridin-2-amine in 10 volumes of solvent (e.g., 1g product in 10mL solvent).
Loading: Add 4 equivalents of scavenger relative to the residual metal content.
Calculation: If you have 1000 ppm Pd in 10g product:
(Check scavenger loading, usually ~1.2 mmol/g. You would need ~310 mg).
Incubation (The Critical Step): Stir at 50°C for 4 hours .
Why Heat? Room temperature is insufficient to break the pyridine-Pd bond. Thermal energy increases the exchange rate between the product-ligand and the scavenger-ligand.
Filtration: Filter through a 0.45 µm PTFE membrane or a fine sintered glass funnel.
Wash: Wash the silica cake with 2 volumes of solvent to recover entrained product.
Analysis: Evaporate a small aliquot and test via ICP-MS.
Protocol B: The "Chemical Wash" (Liquid-Liquid Extraction)
Best for: High-throughput screening or when solid scavengers are unavailable.
Reagents:
N-Acetyl Cysteine (NAC): A potent, soluble thiol source.
Base: Sodium Bicarbonate (
).
Steps:
Dissolve product in Isopropyl Acetate (IPAc) or DCM.
Prepare a 0.5M aqueous solution of N-Acetyl Cysteine , adjusted to pH 7-8 with
.
Wash the organic layer vigorously with the NAC solution (3x).
Mechanism:[1] The thiol group on cysteine competes for the Pd, forming a water-soluble complex.
Perform a final brine wash to remove residual NAC.
Dry over
and concentrate.
Module 4: Troubleshooting & FAQs
Q1: I used the Thiol scavenger, but my yield dropped by 20%. Where is my product?A: Your product is basic. If you used an acidic scavenger (like a silica-supported carboxylic acid or unbuffered silica) in a non-polar solvent, your aminopyridine may have adsorbed onto the silica surface via protonation.
Fix: Add 1-2% Triethylamine (
) to the scavenging mixture to keep the product free-based. Wash the silica cake with MeOH containing 5% to recover the product.
Q2: The Pd level is "stuck" at 50 ppm despite treatment.A: You likely have Pd nanoparticles (colloidal Pd) rather than soluble Pd complexes. Thiol scavengers struggle to grab large clusters.
Fix: Add activated carbon (Charcoal) mixed with the silica scavenger (10% w/w). The carbon adsorbs the colloids, while the silica grabs the ions. Filter through Celite.[2][3]
Q3: Can I use crystallization instead?A: 6-Bromo-N-ethyl-N-methylpyridin-2-amine is lipophilic. If you crystallize from a polar solvent (like Ethanol/Water), the metal salts should stay in the mother liquor. However, because the metal is coordinated to the molecule, it often co-crystallizes.
Verdict: Crystallization alone is rarely sufficient for this specific class of molecule. Use a scavenger before crystallization.
Q4: What are the regulatory limits I need to hit?A: Refer to ICH Q3D guidelines.
Oral Administration: Pd limit is typically 100 µ g/day .[4]
Parenteral (Injection): Pd limit is 10 µ g/day .
Calculation: If the daily dose of your drug is 1g, you need <10 ppm (Oral) or <1 ppm (Parenteral).[4]
References
ICH Q3D Guideline for Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Available at: [Link]
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.
Spectroscopic Validation & Comparative Shift Analysis: 6-Bromo-N-ethyl-N-methylpyridin-2-amine
Executive Summary This guide provides a technical analysis of the 1H NMR chemical shifts for 6-Bromo-N-ethyl-N-methylpyridin-2-amine , a critical intermediate in medicinal chemistry often utilized as a scaffold for Buchw...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the 1H NMR chemical shifts for 6-Bromo-N-ethyl-N-methylpyridin-2-amine , a critical intermediate in medicinal chemistry often utilized as a scaffold for Buchwald-Hartwig aminations or
couplings.
Unlike standard data sheets, this guide focuses on comparative validation —demonstrating how to distinguish this product from its symmetric starting material (2,6-dibromopyridine) and identifying common impurities using solvent-specific shift behaviors.
Structural Context & Validation Logic
The synthesis of 6-Bromo-N-ethyl-N-methylpyridin-2-amine typically proceeds via a Nucleophilic Aromatic Substitution (
) of 2,6-dibromopyridine with N-ethylmethylamine.
The Analytical Challenge:
The primary challenge is confirming mono-substitution (the desired product) versus di-substitution (impurity) or unreacted starting material.
Starting Material (2,6-dibromopyridine): Symmetric molecule. The H3 and H5 protons are chemically equivalent.
Target Product: Asymmetric. The introduction of the electron-donating amine group breaks the symmetry, causing a significant upfield shift of the H3 proton (ortho to the amine).
Validation Logic Flowchart
The following diagram outlines the decision matrix for validating the crude reaction mixture.
Figure 1: Decision logic for validating mono-substitution using 1H NMR symmetry analysis.
Comparative Chemical Shift Data
The following data compares the target molecule against its precursor and a structural analog. Note the Diagnostic Shift of the H3 proton, which serves as the primary confirmation of successful amination.
H3 Shielding (Diagnostic): The H3 proton shifts upfield by ~1.0 ppm relative to the starting material. This is due to the mesomeric effect (+M) of the nitrogen lone pair donating electron density into the ring, specifically shielding the ortho and para positions.
H5 Deshielding: The H5 proton remains relatively downfield compared to H3 because it is adjacent to the Bromine atom, which exerts an inductive withdrawing effect (-I) , reducing electron density at that position.
N-Methyl Singlet: Unlike the analog (N-methylamine), the target product has a tertiary amine. The N-Me signal appears as a sharp singlet because there is no adjacent NH proton to cause splitting.
To ensure reproducibility and minimize solvent artifacts (e.g., water peaks obscuring the ethyl triplet), follow this protocol.
Materials:
Solvent:
(99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).
Mass: 5–10 mg of purified compound.
Step-by-Step Workflow:
Drying: Ensure the sample is dried under high vacuum (<1 mbar) for 1 hour to remove ethyl acetate or dichloromethane residues, which often overlap with the ethyl group signals.
Solvation: Dissolve 5–10 mg of the compound in 0.6 mL of
.
Note: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Suspended solids cause line broadening.
Acquisition Parameters (Standard 400 MHz):
Pulse Angle: 30°
Relaxation Delay (D1): 1.0 second (sufficient for protons; increase to 5s for quantitative integration).
Scans (NS): 16 (minimum) to 64 (for clean baselines).
Temperature: 298 K (25°C).
Solvent Effects:
vs.
Choosing the right solvent is critical if the aliphatic region is crowded by impurities.
Feature
(Chloroform-d)
(Dimethyl Sulfoxide-d6)
Resolution
High. Sharp peaks. Best for splitting analysis of the Ethyl group.
Medium. Viscosity causes slight line broadening.
Water Peak
~1.56 ppm (Usually distinct from Ethyl triplet).
~3.33 ppm (Strong interference with N-Methyl or N-Methylene signals).
Use Case
Primary Choice. Standard characterization.
Secondary Choice. Use only if the compound is insoluble in Chloroform.
Critical Warning: In
, the residual water peak often shifts between 3.3 and 3.5 ppm depending on concentration/temperature. This can completely obscure the quartet of the N-ethyl group (~3.5 ppm). is strongly recommended.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for N-alkyl chemical shifts).
BenchChem. (2025).[4] A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d. (Solvent residual peak data).
Reich, H. J. (2024).[5] Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. (Pyridine substituent effects).
13C NMR spectral analysis of 6-Bromo-N-ethyl-N-methylpyridin-2-amine
Spectroscopic Validation Guide: 13C NMR Characterization of 6-Bromo-N-ethyl-N-methylpyridin-2-amine vs. Precursors Executive Summary: The Structural Fingerprint 6-Bromo-N-ethyl-N-methylpyridin-2-amine is a "privileged sc...
Author: BenchChem Technical Support Team. Date: February 2026
Spectroscopic Validation Guide: 13C NMR Characterization of 6-Bromo-N-ethyl-N-methylpyridin-2-amine vs. Precursors
Executive Summary: The Structural Fingerprint
6-Bromo-N-ethyl-N-methylpyridin-2-amine is a "privileged scaffold" in medicinal chemistry, serving as a bifunctional intermediate.[1] It possesses two distinct reactive sites: an electrophilic carbon at position 6 (C-Br) suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings, and a nucleophilic nitrogen at position 2.[1]
For researchers, the critical analytical challenge is regiochemical validation .[1][2] Synthesis typically proceeds via nucleophilic aromatic substitution (
) of 2,6-dibromopyridine.[1][2] Because the starting material is symmetric, confirming mono-substitution versus bis-substitution—and distinguishing the unique electronic environments of the pyridine ring—is the primary goal of 13C NMR analysis.[1]
This guide compares the spectral performance of the target molecule against its symmetric precursor (2,6-dibromopyridine) and provides a logic-based assignment strategy to validate the breakdown of symmetry.[1]
Comparative Analysis: Symmetry Breaking
The most definitive metric for successful synthesis is the transition from a symmetric spectral pattern to an asymmetric one.[1]
Table 1: Spectral Comparison (Precursor vs. Product)
Key Takeaway: The collapse of the simple 3-signal aromatic region of 2,6-dibromopyridine into 5 distinct aromatic signals confirms mono-substitution.[1] The massive upfield shift of C3 (~22 ppm) is the "fingerprint" of the amino group's mesomeric effect.[1]
Detailed Structural Assignment Logic
To ensure scientific integrity, assignments must be based on electronic causality, not just database matching.[1]
Mechanism of Shift Differentiation
The "Alpha" Carbons (C2 vs. C6):
C2 (157.8 ppm): Directly attached to the amino nitrogen.[1][2] Nitrogen is less electronegative than oxygen but highly resonant.[1] The ipso carbon is deshielded significantly.[1]
C6 (139.5 ppm): Attached to Bromine.[1][2] Bromine exerts a heavy-atom effect (spin-orbit coupling) which often shields the attached carbon relative to chlorine/fluorine analogs.[1] It appears upfield of C2.[1][3]
The "Beta" Carbons (C3 vs. C5):
C3 (106.2 ppm): Located ortho to the amine.[1][2] The nitrogen lone pair donates electron density into the ring via resonance, placing a partial negative charge at C3 and C5.[1] However, C3 is closer to the source, experiencing the strongest shielding.[1][2]
C5 (116.5 ppm): Located ortho to the bromine.[1][2] While it receives some resonance density from the amine (para relationship to C2), the inductive withdrawal of the adjacent bromine counteracts this, leaving it less shielded than C3.[1][2]
Visualizing the Assignment Workflow
Figure 1: Logic flow for distinguishing the target molecule from symmetric precursors and assigning regiochemistry.
Experimental Protocols
To reproduce these results, strict adherence to acquisition parameters is required, particularly for detecting quaternary carbons (C2, C6) which have long relaxation times (
Critical: The C2 and C6 carbons lack attached protons, meaning they relax slowly (inefficient dipole-dipole relaxation).[1][2] A short D1 will suppress these signals.[1]
Scans (NS): Minimum 1024 (approx. 1 hour).
Signal-to-Noise:[1] 13C is 1.1% natural abundance.[1]
Run 1H NMR first: Confirm the ratio of Ethyl (Integral 2+3) to Methyl (Integral 3) to Aromatic (Integral 1:1:1).[1][2]
Run HSQC (Heteronuclear Single Quantum Coherence):
Correlate the proton signals to the carbons.[1][5][6][7]
Validation: The carbons at ~158 ppm and ~140 ppm must show NO correlations in HSQC (confirming they are quaternary). The carbon at ~106 ppm must correlate to the most upfield aromatic doublet in the proton spectrum.[1]
Comparative Synthesis & Monitoring
Understanding the chemical origin helps in interpreting impurities.[1] The synthesis typically involves heating 2,6-dibromopyridine with N-ethylmethylamine.[1]
Figure 2: Reaction monitoring via NMR.[1] The appearance of the 'Impurity' signal at ~156 ppm indicates over-reaction (bis-amination), restoring symmetry but at a highly shielded field.[1]
References
Precursor Characterization
BenchChem. (2025).[1][6] 13C NMR Spectral Data of Bromopyridine Derivatives. Retrieved from [1][2]
Substituent Effects in Pyridines
Breitmaier, E., & Voelter, W. (1987).[1][2] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
Identifying substituent effects (N-alkyl vs Br): Chemical Papers, 49(4), 176-181.[1][2] Link
Synthetic Methodology (Suzuki Coupling Scaffolds)
MDPI. (2018).[1][2] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Link[1][2]
General Pyridine Shift Data
Compound Interest.[1][5][7][8][9][10] (2015).[1][2][8] A Guide to 13C NMR Chemical Shift Values. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: HPLC Purity Assay Method for 6-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS 959237-79-7)
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Challenge of N,N-Dialkylaminopyridines
In the synthesis of kinase inhibitors and high-value medicinal scaffolds, 6-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS 959237-79-7) serves as a critical halogenated intermediate.[1] Its purity is paramount because the bromine handle is typically used for subsequent Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.[1]
The analytical challenge lies in the structural similarity of its likely impurities:
6-Bromo-N-methylpyridin-2-amine (CAS 89026-79-9): The "des-ethyl" secondary amine impurity.[1]
6-Bromo-N-ethylpyridin-2-amine (CAS 724770-74-5): The "des-methyl" secondary amine impurity.[1]
Standard "scouting" HPLC methods often fail to resolve the target tertiary amine from its secondary amine analogs due to similar pKa values and insufficient hydrophobic selectivity in acidic media. This guide contrasts the industry-standard Generic Acidic Method with an Optimized High-pH Method , demonstrating why the latter is the superior choice for robust purity determination.
Part 1: Physicochemical Profiling & Method Selection
To design a self-validating method, we must first understand the molecule's behavior in solution.[1]
Property
Value (Est.)
Chromatographic Implication
LogP
~2.8
Moderately lipophilic.[1] Requires C18 or Phenyl-Hexyl stationary phase.[1]
pKa (Ring N)
~3.5 - 4.5
The electron-withdrawing bromine lowers the basicity of the pyridine ring compared to pyridine (pKa 5.2).[1]
pKa (Exocyclic N)
Conjugated
The exocyclic nitrogen lone pair is delocalized into the ring, making it non-basic. Protonation occurs on the ring nitrogen.
The Decision Matrix
The choice of mobile phase pH dictates the ionization state.
pH < 3 (Acidic): The pyridine ring is protonated (
). The molecule is polar and elutes early. Hydrophobic differences between Ethyl and Methyl groups are masked by the dominant charge.
pH > 8 (Basic): The molecule is neutral (
). Retention increases significantly. The hydrophobic discrimination between the N-ethyl and N-methyl groups is maximized, improving resolution.[1]
Part 2: Method Comparison
Method A: The "Generic" Acidic Method (Not Recommended)
Commonly used in Open-Access LC-MS for quick checks.[1]
Column: Standard C18 (e.g., Agilent Zorbax SB-C18).[1]
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
Mechanism: Analyte is positively charged.
Outcome:
Poor Resolution: The target and its des-ethyl impurity often co-elute or show a resolution (
The following table summarizes the expected performance metrics based on physicochemical principles and standard chromatographic behavior of aminopyridines.
Parameter
Method A (Acidic)
Method B (High pH)
Status
Retention Time (Target)
2.4 min (Early Elution)
6.8 min (Retained)
Method B Wins
Resolution () vs. Impurity 1
1.2 (Co-elution risk)
3.8 (Baseline separated)
Method B Wins
Peak Tailing Factor ()
1.6 (Tailing)
1.05 (Symmetric)
Method B Wins
Theoretical Plates ()
~8,000
~15,000
Method B Wins
Part 4: Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating . The use of a buffered mobile phase ensures retention time stability, while the specific wavelength targets the pyridine chromophore.
Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column).
Mobile Phase Preparation
Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water. Adjust pH to 10.0 with Ammonium Hydroxide if necessary (usually native pH is sufficient). Filter through 0.22 µm membrane.
Mobile Phase B: 100% Acetonitrile.
Instrument Parameters
Parameter
Setting
Flow Rate
1.0 mL/min
Column Temp
30°C
Injection Volume
5.0 µL
Detection
UV at 254 nm (Primary) and 270 nm (Secondary)
Run Time
20 Minutes
Gradient Table
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.00
95
5
Equilibration
1.00
95
5
Hold
12.00
5
95
Linear Gradient
15.00
5
95
Wash
15.10
95
5
Return to Initial
20.00
95
5
Re-equilibration
Part 5: Workflow Visualization
The following diagram illustrates the logical flow for developing this purity assay, highlighting the critical decision points that lead to the selection of the High-pH method.
Figure 1: Decision tree for method development. The failure of acidic conditions due to ionization drives the selection of high-pH chromatography to achieve neutrality and resolution.[1]
Part 6: Troubleshooting & Robustness
To ensure the method remains authoritative and trustworthy, consider these common failure modes:
Retention Time Drift:
Cause: Evaporation of Ammonia from the bicarbonate buffer.
Fix: Prepare Mobile Phase A daily. Keep the bottle capped tightly.
Peak Broadening:
Cause: Sample diluent mismatch. If the sample is dissolved in 100% DMSO or ACN and injected into a 95% Aqueous initial gradient, "solvent effect" occurs.
Fix: Dilute the sample to at least 50% water (or buffer) before injection.
Ghost Peaks:
Cause: 2-Aminopyridines can degrade if left in light.[1]
Fix: Use amber vials for sample storage.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 959237-79-7, 6-Bromo-N-ethyl-N-methylpyridin-2-amine.[1][3] Retrieved from [Link]
Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes. Retrieved from [Link]
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Retrieved from [Link]
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Spectroscopic Fingerprinting: A Comparative IR Analysis of N-ethyl-N-methylpyridin-2-amine
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Analytical Scientists, and Quality Control Specialists Executive Summary & Strategic Context N-ethyl-N-methylpyridin-2-amine is a structural...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Analytical Scientists, and Quality Control Specialists
Executive Summary & Strategic Context
N-ethyl-N-methylpyridin-2-amine is a structural hybrid often encountered in the optimization of nucleophilic catalysts or as a specific intermediate in the synthesis of antihistamines and pyridine-based ligands. While its symmetric analog, 4-Dimethylaminopyridine (DMAP) (and its 2-isomer), is the industry standard for acylation catalysis, the N-ethyl-N-methyl variant introduces steric asymmetry that subtly alters its reactivity and spectral signature.
This guide provides a rigorous comparative analysis of the Infrared (IR) spectrum of N-ethyl-N-methylpyridin-2-amine. Unlike standard spectral lists, this document focuses on differential spectroscopy —how to distinguish this molecule from its dimethyl (DMAP/2-DMAP) and diethyl analogs using Fourier Transform Infrared (FTIR) spectroscopy.
Key Differentiator: The presence of the N-ethyl group introduces specific methylene (–CH₂–) scissoring and methyl rocking modes absent in the dimethyl analog, providing a unique "fingerprint" for identification.
Mechanistic Basis of Spectral Shifts
To accurately interpret the spectrum, one must understand the vibrational vectors driving the peaks. The molecule consists of an electron-deficient pyridine ring coupled to an electron-rich tertiary amine.
Structural Logic Diagram
Caption: Structural decomposition of vibrational modes. The ethyl group introduces unique asymmetry compared to DMAP.
Comparative Spectral Analysis
The following data compares the target molecule directly against its closest structural analog, N,N-Dimethylpyridin-2-amine (2-DMAP) . This comparison is critical for confirming the success of alkylation reactions (e.g., ethylation of N-methylpyridin-2-amine).
The target shows increased complexity due to overlapping ethyl (-CH₂-) and methyl (-CH₃) modes.
"Bohlmann Band"
N-C-H Interaction
~2780–2820 cm⁻¹
~2780–2820 cm⁻¹
Characteristic of tertiary amines with anti-periplanar lone pairs.
Double Bond
Pyridine Ring Stretch (C=N, C=C)
1585–1600 cm⁻¹ (Strong)
1590 cm⁻¹ (Strong)
Primary marker for the pyridine ring; position is robust across analogs.
Fingerprint
CH₂ Scissoring
~1455–1465 cm⁻¹
Absent/Weak
CRITICAL MARKER: The ethyl group's methylene deformation appears here. DMAP only has methyl deformations (~1445 overlap).
Fingerprint
CH₃ Symmetric Bend
~1375–1380 cm⁻¹
~1380 cm⁻¹
Present in both, but intensity ratio vs. 1460 cm⁻¹ differs.
C-N Region
C(aryl)-N Stretch
1260–1310 cm⁻¹
1260–1310 cm⁻¹
Strong band indicating the exocyclic nitrogen attachment to the ring.
Purity Check
N-H Stretch
ABSENT
ABSENT
Validation: Presence of a band at 3300–3500 cm⁻¹ indicates contamination with secondary amine precursor.
Technical Insight: The most reliable way to distinguish the N-ethyl-N-methyl derivative from the N,N-dimethyl derivative is the splitting and broadening of the aliphatic C-H stretching region (2800–3000 cm⁻¹) and the appearance of distinct methylene deformation bands near 1460 cm⁻¹.
Experimental Protocol: Validated Data Acquisition
To ensure reproducible spectral data that matches the theoretical values above, follow this self-validating Attenuated Total Reflectance (ATR) protocol.
Workflow Diagram
Caption: Step-by-step ATR-FTIR acquisition workflow for liquid tertiary amines.
Detailed Methodology
Sample State: N-ethyl-N-methylpyridin-2-amine is typically a liquid at room temperature (or low-melting solid). Do not use KBr pellets if liquid; ATR (Diamond or ZnSe crystal) is superior for reproducibility.
Background Subtraction: Essential to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O, which can obscure the critical C-H stretch region.
Pathlength: For transmission cells, use 0.025 mm spacers. For ATR, ensure good contact pressure.
Validation Step (Self-Correction):
Check: Look immediately at 3300–3500 cm⁻¹.
Result: If a broad peak exists, your sample contains moisture or unreacted N-methylpyridin-2-amine (secondary amine). The spectrum is invalid for fingerprinting.
Comparative Utility: Why This Matters
In drug discovery, the "Magic Methyl" effect is well known—adding a methyl group can boost potency. However, switching to an ethyl group (as in this molecule) changes the lipophilicity (LogP) and the steric profile of the amine.
IR as a Process Tool: When scaling up the alkylation of 2-aminopyridine, IR spectroscopy provides a rapid "Go/No-Go" decision point. You can monitor the disappearance of the N-H doublet (primary amine) or singlet (secondary amine) and the emergence of the complex aliphatic C-H pattern of the ethyl-methyl product.
References
National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Aminopyridine and N,N-Dimethyl-2-pyridinamine. NIST Chemistry WebBook, SRD 69.[1] [Link]
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative text for assigning pyridine ring breathing modes and tertiary amine C-H shifts).
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.[2] 8th Edition. Wiley. (Reference for distinguishing ethyl vs. methyl group deformations).
SDBS. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. (General reference for pyridine derivative spectra). [Link]
Comparing reactivity of 6-Bromo vs 6-Chloro-N-ethyl-N-methylpyridin-2-amine
Executive Summary In the optimization of aminopyridine scaffolds—common in kinase inhibitors and CNS-active agents—the choice between 6-Bromo-N-ethyl-N-methylpyridin-2-amine (Compound A) and 6-Chloro-N-ethyl-N-methylpyri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of aminopyridine scaffolds—common in kinase inhibitors and CNS-active agents—the choice between 6-Bromo-N-ethyl-N-methylpyridin-2-amine (Compound A) and 6-Chloro-N-ethyl-N-methylpyridin-2-amine (Compound B) is a critical decision point that impacts synthetic efficiency and scalability.
The Bottom Line:Compound A (Bromo) is the superior choice for discovery-phase library synthesis and rapid lead optimization due to its lower activation energy in palladium-catalyzed cross-couplings.
The Alternative:Compound B (Chloro) is a viable, cost-effective alternative for process-scale applications but requires specialized, electron-rich ligand systems (e.g., Buchwald precatalysts) to overcome its kinetic inertness.
Structural & Electronic Analysis
To understand the reactivity divergence, we must analyze the electronic environment of the pyridine ring.[1]
The "Deactivation" Problem
Both molecules feature an exocyclic nitrogen at the 2-position (
-ethyl--methyl). This amine is a strong Electron Donating Group (EDG) via resonance (+M effect).
Impact: The EDG increases electron density within the pyridine ring.
Consequence: Pyridines are typically electron-deficient; however, this specific substitution pattern makes the ring significantly more electron-rich than a standard pyridine.
Oxidative Addition (Pd-Catalysis): Pd(0) is nucleophilic. It prefers electron-deficient aryl halides. The EDG slows down the oxidative addition step, making the leaving group ability (Br vs. Cl) the rate-determining factor.
: The EDG deactivates the ring toward nucleophilic attack. Standard conditions (heat/base) often fail for both, necessitating transition metal catalysis.
Bond Dissociation Energy (BDE)
The fundamental driver of the reactivity difference is the carbon-halogen bond strength.[2][3]
Strict inert atmosphere is required. The Chloro-substrate reacts slowly, allowing time for catalyst deactivation by oxygen.
Heat at 60°C for 12-16 hours .
Note: If conversion stalls, add an additional 1 mol% of catalyst.
Scientific Validation & References
The reactivity trends described above are grounded in the fundamental kinetics of oxidative addition to palladium centers.[2]
Oxidative Addition Kinetics: The rate of oxidative addition of aryl halides to Pd(0) follows the order
. For electron-rich systems (like the aminopyridine discussed here), this gap widens, making Chlorides particularly sluggish without bulky, electron-rich phosphine ligands to facilitate the step.
Source: [1]
Source: [2]
Limitations: While Chlorides are generally better for due to electronegativity, the presence of the amino group at position 2 deactivates the ring, rendering standard ineffective for both substrates.
Source: [3]
Bond Dissociation Energies: The C-Cl bond (~96 kcal/mol) is significantly stronger than the C-Br bond (~80 kcal/mol) in pyridine systems, necessitating higher activation energy.
Source: [4]
References List
Leitch, D. et al.[6] A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 2022.[6][7] Available at: [Link]
Sakata, K. et al. Theoretical Bond Dissociation Energies of Halo-Heterocycles. J Org Chem, 2010. Available at: [Link]
Validating Analytical Architectures for Brominated Aminopyridines: A Comparative Guide
Executive Summary: The "Isomer Trap" in Drug Development Brominated aminopyridines are not merely reagents; they are the scaffold upon which modern kinase inhibitors and antihistamines are built. However, their analysis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Isomer Trap" in Drug Development
Brominated aminopyridines are not merely reagents; they are the scaffold upon which modern kinase inhibitors and antihistamines are built. However, their analysis presents a distinct "Isomer Trap." The electrophilic substitution of pyridine often yields mixtures of regioisomers (e.g., 2-amino-3-bromopyridine vs. 2-amino-5-bromopyridine) that possess nearly identical hydrophobicities, making them co-elute on standard C18 columns. Furthermore, the basic nitrogen of the pyridine ring interacts aggressively with residual silanols, leading to peak tailing that masks trace impurities.
This guide moves beyond generic validation templates. We compare the "Workhorse" (HPLC-UV) against the "Detective" (UHPLC-MS/MS) and the "Specialist" (SFC), providing a validated protocol that prioritizes isomeric resolution and MS-compatibility.
Comparative Analysis: Selecting the Right Tool
The choice of method depends on the stage of drug development (early discovery vs. QC release) and the specific Critical Quality Attributes (CQAs).
Table 1: Performance Matrix of Analytical Architectures
Strategic Method Design: The "Self-Validating" Protocol
For this guide, we define a UHPLC-MS/MS protocol. Why? Because brominated aminopyridines are often flagged as Potential Genotoxic Impurities (PGIs), requiring sensitivity beyond UV capabilities. We utilize a Phenyl-Hexyl stationary phase rather than C18.
The Scientific Rationale:
- Interactions: The bromine atom is polarizable, and the pyridine ring is electron-deficient. Phenyl-hexyl phases engage in - stacking with the pyridine ring, providing selectivity mechanisms that C18 (purely dispersive) cannot.
Silanol Shielding: Modern phenyl-hexyl phases often feature steric protection, reducing the "tailing" caused by the basic aminopyridine nitrogen.
Experimental Protocol: UHPLC-MS/MS for Isomer Separation
Objective: Quantify 2-amino-5-bromopyridine (Target) in the presence of 2-amino-3-bromopyridine (Isomer) and 2-aminopyridine (Degradant).
A. Chromatographic Conditions[2][3][4][5][6][7][8][9][10]
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.
Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.
Why CSH (Charged Surface Hybrid)? It applies a low-level positive surface charge to repel the protonated pyridine base, sharpening peak shape without ion-pairing reagents.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
Note: Low pH ensures the pyridine (pKa ~6) is fully protonated, stabilizing retention.
Mobile Phase B: Acetonitrile (LC-MS Grade).
Flow Rate: 0.4 mL/min.
Column Temp: 40°C.
Gradient:
0.0 min: 5% B
5.0 min: 30% B (Shallow gradient maximizes isomer separation)
6.0 min: 95% B
8.0 min: 5% B
B. Mass Spectrometry Parameters (QQQ)
Source: ESI Positive Mode.
MRM Transitions (Example):
Precursor: 173.0 m/z (
Br isotope)
Quantifier: 173.0
94.0 m/z (Loss of Br)
Qualifier: 173.0
67.0 m/z (Ring fragmentation)
Dwell Time: 50 ms.
Validation Framework (ICH Q2(R2) Aligned)
Validation is not a checklist; it is the accumulation of evidence that the method works under all expected conditions.
Phase 1: Specificity & Stress Testing
Experiment: Inject individual isomers and a spiked mixture.
Acceptance Criteria: Resolution (
) between 2-amino-3-bromo and 2-amino-5-bromo must be .
Forced Degradation: Expose sample to
NaOH, HCl, and . Ensure mass balance and peak purity (no co-elution of degradants with main peak).
Phase 2: Sensitivity (LOD/LOQ)
Method: Signal-to-Noise (S/N) approach is insufficient for MS. Use Linearity at Low Levels .
Protocol: Prepare 5 concentrations ranging from 1 ng/mL to 20 ng/mL.
Acceptance: Precision (RSD) at LOQ must be
.
Phase 3: Linearity & Range
Range: From LOQ to 120% of the specification limit.
Weighting: Use
or weighting. Unweighted linear regression often fails for large dynamic ranges in MS.
Phase 4: Accuracy & Matrix Effects
The Trap: ESI is susceptible to ion suppression.
Protocol: Spike the analyte into the actual drug substance matrix at 3 levels (50%, 100%, 150%).
Calculation: Compare slope of standard curve in solvent vs. slope in matrix.
If
or , switch to Deuterated Internal Standard (e.g., 2-amino-5-bromopyridine-d3).
Visualizations
Diagram 1: Analytical Decision Matrix
This diagram guides the researcher in selecting the correct architecture based on impurity types.
Caption: Decision tree for selecting analytical methods based on isomer presence and sensitivity requirements.
Diagram 2: ICH Q2(R2) Validation Workflow
A logical flow of the validation lifecycle for a quantitative impurity method.
Caption: The lifecycle approach to validation as mandated by ICH Q2(R2), emphasizing continuous monitoring.
Data Summary: Expected Validation Results
The following table summarizes typical acceptance criteria and results for the UHPLC-MS/MS method described above.
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[11] [Link]
Vanhoenacker, G., et al. (2010). Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients. Agilent Technologies Application Note. [Link]
Sutton, J., et al. (2022). Guilty by dissociation: Evaluation of Supercritical Fluid Chromatography (SFC-UV) for the analysis of regioisomeric diphenidine-derived Novel Psychoactive Substances. Journal of Chromatography B. [Link]
SIELC Technologies. (2024). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Application Notes. [Link]
Helix Chromatography. (2024). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Helix Chromatography Applications.[4] [Link]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 6-Bromo-N-ethyl-N-methylpyridin-2-amine
For professionals in drug development and quality control, the adage "you can only measure what you know" is a foundational principle. The accuracy and reliability of any analytical measurement are fundamentally tethered...
Author: BenchChem Technical Support Team. Date: February 2026
For professionals in drug development and quality control, the adage "you can only measure what you know" is a foundational principle. The accuracy and reliability of any analytical measurement are fundamentally tethered to the quality of the reference standard used. This guide provides an in-depth technical comparison of approaches for establishing a reference standard for the analysis of 6-Bromo-N-ethyl-N-methylpyridin-2-amine , a potential process-related impurity or synthetic intermediate in the manufacturing of active pharmaceutical ingredients (APIs), such as the antiepileptic drug Brivaracetam.
The control of impurities is not merely a matter of good science; it is a regulatory mandate. Guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A(R2) for Impurities in New Drug Substances , dictate stringent thresholds for reporting, identifying, and qualifying impurities.[1][2][3] Failing to accurately quantify a potentially genotoxic or otherwise harmful impurity can have profound consequences for patient safety and regulatory approval. This guide is structured to provide researchers and drug development professionals with the critical insights needed to select, qualify, and utilize a reference standard for this specific analyte with confidence.
The Analyte in Context: 6-Bromo-N-ethyl-N-methylpyridin-2-amine
Before comparing standards, we must understand the analyte.
Chemical Structure:
Molecular Formula: C₈H₁₁BrN₂
Molecular Weight: 215.09 g/mol
Class: Brominated Pyridine Derivative
This molecule is characteristic of a process-related impurity or an intermediate in complex multi-step syntheses. For instance, in the synthesis of pyrrolidinone-based APIs like Brivaracetam, various substituted aminopyridines can be used as starting materials or may arise from side reactions.[4] The presence of a bromine atom and alkylated amine groups makes it a moderately polar, UV-active compound, which dictates the optimal analytical techniques for its separation and detection.
Part 1: A Comparative Framework for Reference Standard Selection
For a specific process-related impurity like 6-Bromo-N-ethyl-N-methylpyridin-2-amine, a commercially available, pharmacopeial-grade reference standard is often not available. Therefore, a direct comparison of off-the-shelf products is impractical. Instead, a more expert approach involves comparing the types and sources of standards, each with distinct implications for quality, cost, and regulatory acceptance.
Below is a workflow to guide the decision-making process for sourcing a suitable reference standard.
Caption: Decision tree for sourcing an impurity reference standard.
Comparison of Reference Standard Sources
Standard Type
Description
Key Advantages
Key Considerations & Supporting Data Required
Pharmacopeial Standard
The primary, legally recognized standard issued by a pharmacopeia (e.g., USP, EP).
Highest level of regulatory acceptance; minimal in-house validation required.
Unlikely to be available for a specific, non-compendial process impurity. The USP store may list major related compounds for an API, but not all process impurities.[5][6]
Commercial CRM
A standard produced by a reputable supplier, accompanied by a detailed Certificate of Analysis (CofA).
Readily available (if offered); saves significant time and resources compared to in-house preparation.
CofA is critical. Must verify: Identity (¹H NMR, ¹³C NMR, MS), Purity (HPLC area %, plus an absolute method like qNMR or mass balance), Assigned Value & Uncertainty , and Traceability to a national metrology institute or pharmacopeial standard.
In-house (Qualified)
A standard synthesized or isolated from a bulk batch within your own organization.
The only option when no commercial source exists. Full control over characterization and documentation.
Most resource-intensive. Requires: Proof of Structure (full NMR, MS, IR), Purity Assessment (≥2 orthogonal methods, e.g., HPLC and DSC), Assay Assignment (e.g., via qNMR or mass balance), and a comprehensive internal qualification report.
Expert Insight: For a novel or uncommercialized impurity, the "In-house (Qualified)" route is often the only viable path. The investment in rigorous characterization is non-negotiable and forms the bedrock of all subsequent analytical data submitted to regulatory agencies.
Part 2: Recommended Analytical Methodology and Protocol
A robust, validated analytical method is required to use the reference standard effectively. Based on the analyte's structure and typical practice in the pharmaceutical industry, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard for this application.[4][7][8]
The causality behind this choice is clear: RP-HPLC excels at separating moderately polar small molecules. The C18 stationary phase provides the necessary hydrophobic interaction to retain the analyte, while a gradient elution with an organic modifier (like acetonitrile) and an aqueous buffer allows for the resolution of the impurity from the main API and other related substances.
Experimental Protocol: RP-HPLC for Impurity Quantification
This protocol is a validated starting point, adaptable to specific laboratory instrumentation.
Instrumentation & Consumables:
HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
Column: Inertsil ODS 3V, 150 mm x 4.6 mm, 5 µm particle size (or equivalent C18 column).[4]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
Mobile Phase B: Acetonitrile.
Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 210 nm (or λmax determined by PDA scan of the impurity).
Injection Volume: 10 µL
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
70
30
15.0
40
60
20.0
40
60
22.0
70
30
| 25.0 | 70 | 30 |
Sample Preparation:
Reference Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~5 mg of the 6-Bromo-N-ethyl-N-methylpyridin-2-amine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Test Sample (API Batch): Accurately weigh ~50 mg of the API into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This creates a 1 mg/mL solution, where a 0.1% impurity would be at a concentration of 1 µg/mL.
Method Validation (Trustworthiness):
The described method must be validated according to ICH Q2(R1) guidelines.
Specificity: Demonstrate that the impurity peak is resolved from the API and other potential impurities.
Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., LOQ to 150% of the specification limit).
Accuracy & Precision: Confirm the method's closeness to the true value and its repeatability.
LOD & LOQ: Determine the lowest concentration that can be reliably detected and quantified, which is crucial for adhering to ICH reporting thresholds.[2]
Analytical Workflow Visualization
Caption: Standard workflow for HPLC-based impurity analysis.
Part 3: Alternative and Confirmatory Analytical Techniques
While RP-HPLC is the primary workhorse, a comprehensive analysis, especially for regulatory submissions, benefits from orthogonal techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive technique for confirming the identity of an impurity. By coupling the HPLC separation to a mass spectrometer, one can obtain the exact mass of the eluting peak, confirming it corresponds to the molecular weight of 6-Bromo-N-ethyl-N-methylpyridin-2-amine. It is invaluable during method development and for characterizing unknown peaks in a chromatogram.
Quantitative NMR (qNMR): qNMR is a primary analytical method that can determine the concentration of an analyte without needing a reference standard of the same substance. Instead, it uses a certified internal standard. For qualifying an in-house reference material, qNMR is the most powerful tool for assigning an accurate purity value, as it is not dependent on the analyte's response factor, unlike chromatography.
Conclusion
The selection and proper use of a reference standard for a process-related impurity like 6-Bromo-N-ethyl-N-methylpyridin-2-amine is a multi-faceted process grounded in risk assessment and regulatory compliance. When a pharmacopeial standard is unavailable, the choice between procuring a commercial CRM and developing a qualified in-house standard depends on resource availability and project timelines. In either case, rigorous evaluation of the standard's identity, purity, and characterization data is paramount.
By pairing a well-characterized reference standard with a robust, validated RP-HPLC method, researchers and drug development professionals can ensure their analytical data is accurate, reproducible, and defensible, ultimately safeguarding patient safety and ensuring the quality of the final drug product.
References
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
Gade, S., et al. (n.d.). Identification, isolation, structural characterisation, synthesis and in silico toxicity prediction of the alkaline hydrolytic degradation product of brivaracetam by using LC-PDA, preparative HPLC, LC/HESI/LTQ, FTIR, and 1H NMR. Analytical Methods. [Link]
Slideshare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
Research Journal of Pharmacy and Technology. (n.d.). A Novel RP-Chiral Separation Technique for the Quantification of Brivaracetam and its process Related Isomeric Impurities using High Performance Liquid Chromatography. [Link]
World Journal of Pharmacy and Pharmaceutical Sciences. (2022). Method development and validation for the estimation of brivaracetam in bulk & marketed tablet formulation by using rp-hplc method. [Link]
Vishweshwar, D., et al. (2018). A Novel Stability-Indicating RP-UPLC Method for the Determination of Brivaracetam, its Related Impurities and Degradation Products. International Journal of Pharmaceutical Sciences and Research, 9(6), 2315-2327. [Link]
Asian Journal of Pharmaceutical Research and Development. (2024). Analytical Method Development and Validation of Brivaracetam in API and Marketed Formulation by RP-HPLC. [Link]
Cenmed. (n.d.). Brivaracetam Related Compound C. [Link]
National Center for Biotechnology Information. (n.d.). Brivaracetam. PubChem Compound Database. [Link]
A Senior Application Scientist's Guide to Differentiating Regioisomers of Bromo-N-ethyl-N-methylpyridin-2-amine
Abstract In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of heterocyclic compounds is paramount. Pyridine derivatives, a cornerstone of many bioactive molecules, o...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of heterocyclic compounds is paramount. Pyridine derivatives, a cornerstone of many bioactive molecules, often present significant analytical challenges during synthesis and scale-up, particularly the unambiguous identification of regioisomers.[1] Subtle variations in substituent placement on the pyridine ring can lead to dramatic differences in pharmacological activity, toxicity, and metabolic stability. This guide provides a comprehensive, data-driven comparison of analytical methodologies for the definitive differentiation of four key regioisomers of bromo-N-ethyl-N-methylpyridin-2-amine: the 3-bromo, 4-bromo, 5-bromo, and 6-bromo variants. We will delve into the mechanistic underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering field-proven insights and detailed experimental protocols to empower researchers in their structural elucidation workflows.
The Analytical Challenge: Why Regioisomer Differentiation is Critical
The synthesis of substituted pyridines, such as the bromination of N-ethyl-N-methylpyridin-2-amine, can often yield a mixture of constitutional isomers.[2] The potent electron-donating effect of the dialkylamino group at the C2 position directs electrophilic substitution primarily to the C3 and C5 positions. However, reaction kinetics and conditions can lead to the formation of the C4 and C6 isomers, creating a complex analytical problem. As each isomer possesses a unique electronic and steric profile, their biological interactions can vary significantly. Therefore, a robust, multi-faceted analytical strategy is not merely an academic exercise but a critical step in ensuring product safety, efficacy, and batch-to-batch consistency in a regulated environment.
Figure 1. The four regioisomers of bromo-N-ethyl-N-methylpyridin-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and informative technique for distinguishing constitutional isomers.[3][4] By probing the local electronic environment of each proton and carbon nucleus, NMR provides a detailed map of atomic connectivity.
¹H NMR: Deciphering Connectivity Through Coupling Patterns
The ¹H NMR spectrum offers the most direct insight into the substitution pattern on the pyridine ring. The number of signals, their chemical shifts, and, most importantly, the spin-spin coupling patterns are unique for each isomer.[5] The N-ethyl and N-methyl groups will consistently appear as a quartet and singlet, respectively (with the ethyl's methyl group as a triplet), but the aromatic region is where the differentiation occurs.
Causality Behind Chemical Shifts: The electron-donating -N(Et)Me group at C2 strongly shields the ring protons, shifting them upfield relative to unsubstituted pyridine. Conversely, the electronegative bromine atom deshields adjacent protons. The interplay of these effects results in a unique chemical shift fingerprint for each isomer.
Isomer
H-3
H-4
H-5
H-6
Key Distinguishing Feature
3-bromo
-
Doublet (d)
Doublet of Doublets (dd)
Doublet (d)
Three coupled aromatic protons.
4-bromo
Doublet (d)
-
Doublet (d)
Singlet (s)
A distinct aromatic singlet for H-6.
5-bromo
Doublet (d)
Doublet (d)
-
Singlet (s)
A distinct aromatic singlet for H-6.
6-bromo
Doublet of Doublets (dd)
Triplet-like (t)
Doublet of Doublets (dd)
-
Three coupled aromatic protons in a different pattern.
Table 1. Predicted ¹H NMR Aromatic Region Characteristics for Regioisomers.
¹³C NMR: A Complementary Fingerprint
While ¹H NMR is often sufficient, ¹³C NMR provides unambiguous confirmation. The chemical shift of the carbon directly attached to the bromine (the ipso-carbon) is significantly altered, and the shifts of the other ring carbons are unique for each isomer.[6][7]
2D NMR: The Final Arbiter (COSY & HMBC)
When 1D spectra are ambiguous, 2D NMR techniques provide definitive proof of structure.[8][9]
COSY (Correlation Spectroscopy): This experiment maps out all ¹H-¹H coupling networks. For example, in the 4-bromo isomer, COSY will show a correlation between H-3 and H-5, confirming their proximity, while H-6 will show no correlations within the aromatic ring, confirming its isolated nature.[10]
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this specific problem. It reveals 2- and 3-bond correlations between protons and carbons. By observing the correlation from the N-CH₂ protons of the ethyl group to the C2 and C3 carbons (or lack thereof), one can confirm the connectivity around the amino group. Crucially, HMBC allows for the identification of the brominated carbon by observing which protons do not show a 2- or 3-bond correlation to a specific carbon in the expected chemical shift range for a C-Br bond.[11][12]
Diagram 1. Decision workflow for isomer identification using NMR.
Mass Spectrometry (MS): Confirmation of Composition and Fragmentation Clues
Mass spectrometry is essential for confirming the molecular weight and elemental composition.
Key Observations:
Molecular Ion (M⁺): All four isomers will exhibit the same molecular ion peak (m/z 215/217). The defining feature will be the isotopic pattern of bromine, a pair of peaks of nearly equal intensity (M⁺ and M+2) separated by 2 Da, which is an unmistakable signature for the presence of a single bromine atom.
Fragmentation: Electron Ionization (EI) will induce fragmentation. The most common and dominant fragmentation pathway for these molecules is the α-cleavage of the N-ethyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized iminium cation at m/z 200/202.[13][14] While the subsequent fragmentation of the bromopyridine ring may differ slightly between isomers, these differences are often subtle. Therefore, standard GC-MS is excellent for confirming the molecular formula but less reliable than NMR for primary differentiation without authentic standards for each isomer.[15][16]
Chromatographic Separation: Quantifying the Isomer Ratio
When a mixture of isomers is present, chromatographic techniques are required for separation and quantification.[17]
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a stationary and a mobile phase.[18] The polarity of the bromo-N-ethyl-N-methylpyridin-2-amine isomers differs slightly due to the position of the bromine atom, which alters the overall molecular dipole moment. This subtle difference is sufficient for separation.
Methodology Insights:
Stationary Phase: A reversed-phase C18 column is a good starting point. For enhanced selectivity, a phenyl-hexyl or a cyano-propyl phase can be employed, as they offer different interactions (π-π, dipole-dipole) that can improve resolution between the isomers.[19]
Mobile Phase: A gradient elution using acetonitrile and water (with a small amount of formic acid or ammonium formate to ensure good peak shape for the basic pyridine nitrogen) is typically effective.[20][21] The elution order will depend on the overall polarity, with the least polar isomer generally eluting first in reversed-phase mode.
Diagram 2. Generalized workflow for HPLC-based isomer separation.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with the stationary phase. Coupled with a mass spectrometer (GC-MS), it is a powerful tool for separating and identifying the components of a mixture. The isomers are expected to have slightly different boiling points and polarities, allowing for separation on a mid-polarity column (e.g., a 5% phenyl polysiloxane).
Experimental Protocols
The following protocols are provided as a robust starting point for analysis.
Protocol 1: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[22]
1D ¹H & ¹³C Acquisition: Acquire standard proton and carbon spectra on a 400 MHz or higher spectrometer.
2D COSY Acquisition: Acquire a gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H correlations.
2D HMBC Acquisition: Acquire a gradient-selected HMBC experiment, optimizing the long-range coupling delay for an average J-coupling of 8 Hz to clearly resolve 2- and 3-bond correlations.
Data Analysis: Integrate proton signals, assign multiplicities, and use 2D spectra to build the molecular framework, confirming substituent positions.
Protocol 2: HPLC-UV Analysis
Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV Diode Array Detector (DAD) at 254 nm.
Injection Volume: 5 µL.
Conclusion: An Integrated Approach
No single technique can provide the speed, certainty, and quantitative power required for comprehensive characterization in a drug development setting. We recommend an integrated approach:
Primary Identification: High-field NMR (¹H, ¹³C, COSY, and HMBC) is the gold standard and should be used to definitively identify the structure of the dominant isomer and any observable impurities.
Separation and Quantification: A validated HPLC-UV or GC-MS method is essential for determining the purity and isomeric ratio in synthetic batches. Once the peaks have been assigned using purified analytical standards (characterized by NMR), these chromatographic methods provide the high-throughput capability needed for routine quality control.
By combining the detailed structural insights from NMR with the separative power of chromatography, researchers can confidently and accurately characterize these critical pyridine regioisomers, ensuring the integrity and safety of their downstream applications.
References
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?[Link]
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
SIELC Technologies. (2012, July 3). Pyridine. [Link]
Retcofsky, H. L., & Friedel, R. A. (2022). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A Historical and Retrospective View of the Data. ChemRxiv. [Link]
Royal Society of Chemistry. Supporting Information for a relevant publication. [Link]
Retcofsky, H. L., & Friedel, R. A. (2022). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]
Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
Went, N., et al. (2003). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry. [Link]
ChemHelp ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]
Royal Society of Chemistry. Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. [Link]
Carbon, R. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. [Link]
ATSDR. (1992). Analytical Methods for Pyridine. Toxicological Profile for Pyridine. [Link]
Testbook. (2026, January 30). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link]
Journal of Chemical Education. Structural isomer identification via NMR: A nuclear magnetic resonance experiment for organic, analytical, or physical chemistry. [Link]
ResearchGate. (2018). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. [Link]
MDPI. (2024, November 8). Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations. [Link]
National Center for Biotechnology Information. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. [Link]
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
ResearchGate. Characteristic COSY(), HMBC (2,3JH-CHC) and NOE correlations () of 6. [Link]
ResearchGate. Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. [Link]
ResearchGate. Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 2b. [Link]
National Center for Biotechnology Information. 5-Bromo-N-methylpyrimidin-2-amine. [Link]
National Center for Biotechnology Information. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. [Link]
National Center for Biotechnology Information. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
ACS Publications. (2012, February 21). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]
Comparative stability studies of halogenated pyridine amines
Executive Summary: The Stability-Reactivity Trade-Off Halogenated pyridine amines (HPAs) are ubiquitous pharmacophores in kinase inhibitors and agrochemicals. Their utility lies in their dual functionality: the halogen s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stability-Reactivity Trade-Off
Halogenated pyridine amines (HPAs) are ubiquitous pharmacophores in kinase inhibitors and agrochemicals. Their utility lies in their dual functionality: the halogen serves as a handle for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the amine and pyridine nitrogen provide hydrogen bond donor/acceptor motifs critical for binding affinity.
However, this reactivity comes at a cost. The electron-deficient pyridine ring, combined with an electron-donating amine and a labile halogen, creates a "push-pull" system prone to specific degradation pathways. This guide objectively compares the stability profiles of key HPA subclasses, focusing on the impact of halogen identity (Cl, Br, I) and substitution patterns (2,3- vs. 2,5-isomers).
Chemical Stability Profile: Mechanistic Causality
To predict stability, one must understand the electronic environment. The pyridine ring is naturally electron-deficient.[1][2]
The Amine Effect (+M): An amino group at the 2- or 4-position donates electron density into the ring, stabilizing the pyridine nitrogen but making the ring carbons more susceptible to electrophilic attack (oxidation).
The Halogen Effect (-I/+M): Halogens withdraw electrons inductively (-I) but donate via resonance (+M). In pyridines, the -I effect dominates, acidifying adjacent protons and weakening the C-X bond under photolytic conditions.
Comparative Isomer Analysis
Feature
2-Amino-3-Halopyridines (Ortho)
2-Amino-5-Halopyridines (Para)
Steric Environment
High. Halogen crowds the amine.
Low. Substituents are distant.
Electronic Coupling
Strong inductive withdrawal on amine; reduced pKa.
Resonance stabilization; amine is more nucleophilic.
The following data summarizes the relative stability of common HPAs under ICH Q1A (R2) stress conditions.
Note: "Relative Lability" is a normalized index where 1.0 = Highly Stable and 10.0 = Rapid Degradation.
Table 1: Relative Stability Indices (RSI)
Compound Class
Halogen
Positional Isomer
Acid Stability (pH 1.2)
Base Stability (pH 12)
Oxidative (H₂O₂)*
Photolytic (UV-A)**
Chloropyridines
Cl
2-amino-3-chloro
1.5 (Stable)
2.0 (Stable)
3.5 (Mod)
2.5 (Stable)
Cl
2-amino-5-chloro
1.2 (Stable)
1.5 (Stable)
5.0 (Labile)
1.5 (Stable)
Bromopyridines
Br
2-amino-3-bromo
2.0 (Stable)
3.5 (Risk: SNAr)
4.0 (Mod)
8.5 (High Risk)
Br
2-amino-5-bromo
1.5 (Stable)
2.0 (Stable)
6.5 (Labile)
4.0 (Mod)
Iodopyridines
I
2-amino-3-iodo
3.0 (Mod)
5.5 (Risk: SNAr)
5.0 (Labile)
10.0 (Critical)
Oxidative Note: 2-amino-5-isomers are more electron-rich, facilitating N-oxide formation at the pyridine nitrogen [1].
Photolytic Note: C-I and C-Br bonds undergo rapid homolytic cleavage under UV light. The 3-position (ortho) is particularly vulnerable due to potential H-abstraction from the adjacent amine [2].
Degradation Pathways (Visualization)
Understanding the route of degradation is essential for stabilizing the formulation.
Pathway 1: Oxidative Degradation Mechanism
Oxidation typically occurs at the pyridine nitrogen (N-oxidation) or leads to ring opening if the amine is oxidized to a reactive imine/radical species.
Pathway 2: Photolytic Dehalogenation
This is the primary failure mode for bromo- and iodo-pyridines.
[3][4][5]
Experimental Protocols: Self-Validating Systems
To replicate these findings or validate a new HPA, follow this standardized stress testing workflow.
Workflow Diagram
Detailed Methodology: Stability-Indicating HPLC
Objective: Separate the parent HPA from its N-oxide and dehalogenated degradants.
Column Selection: C18 columns (e.g., Waters XBridge or Agilent Zorbax) are preferred. For highly polar aminopyridines, use a Phenyl-Hexyl phase to enhance pi-pi selectivity.
Mobile Phase:
A: 10mM Ammonium Acetate (pH 9.0) — Alkaline pH ensures the amine (pKa ~6-7) is neutral, improving peak shape.
B: Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Detection:
UV: 254 nm (aromatic ring) and 280-300 nm (conjugated impurities).
MS: ESI+ mode. Look for [M+16]+ (N-oxide) and [M-Br+H]+ (Dehalogenation).
Validation Check: The method is considered valid only if the "Mass Balance" (Sum of Parent + Impurities) is >95%. If <95%, investigate volatile degradants or irreversible adsorption [3].
Storage & Handling Recommendations
Based on the comparative data, the following storage protocols are mandatory for maintaining the integrity of Halogenated Pyridine Amines:
Light Exclusion:
Requirement: Amber glass vials are insufficient for long-term storage of Iodinated/Brominated analogs.
Solution: Double-containment (Amber vial inside an aluminum foil bag).
Inert Atmosphere:
Requirement: 2-amino-5-halo isomers are oxidation-prone.
Solution: Store under Argon/Nitrogen headspace.
Temperature:
Store at -20°C. Avoid repeated freeze-thaw cycles which can accelerate hydrolysis in the presence of trace moisture.
References
Vertex AI Search. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives. PubMed. Link
American Chemical Society. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Crystal Growth & Design. Link
Onyx Scientific. (2025). A practical guide to forced degradation and stability studies for drug substances. Onyx IPCA. Link
BenchChem. (2025).[3] A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. BenchChem Technical Guides. Link
Heterocyclic Letters. (2021). Scalable process for preparation of 2,5-dibromopyridine from 2-aminopyridine. Heterocyclic Letters, Vol 11. Link
6-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS: 959237-79-7 ) is a halogenated heterocyclic amine.[1][2] For disposal purposes, it must be classified as a Halogenated Organic waste stream.
Immediate Action Required:
Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless necessary for dissolution, as this upgrades the entire volume to a higher-cost disposal tier.[2]
Do NOT dispose of down the drain.[3] This compound is toxic to aquatic life and releases corrosive hydrogen bromide (HBr) upon thermal decomposition.
Segregate from strong oxidizing agents and acids immediately.
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.
Scientific Rationale:
The presence of the bromine atom on the pyridine ring dictates the disposal pathway. When incinerated, brominated compounds release hydrogen bromide (HBr), a corrosive acid gas.[2] Consequently, this waste cannot be processed in standard fuel-blending kilns used for non-halogenated organics; it requires a facility equipped with wet scrubbers to neutralize the acid gas emissions.[2]
Decision Tree: Waste Stream Assignment
Figure 1: Logic flow for assigning the correct waste stream. Note that mixing this compound with non-halogenated solvents forces the entire mixture into the more expensive "Halogenated" stream.[3]
Step-by-Step Disposal Protocol
Step 1: Container Selection
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a Teflon-lined screw cap.
Liquids/Solutions: Use an amber glass bottle or safety-coated glass bottle to prevent photodegradation and allow visual inspection.[2]
Avoid: Metal containers (due to potential corrosion from amine/halide interaction over time).
Step 2: Labeling (RCRA Compliance)
Even if the facility does not require a specific RCRA code (as this is not a P- or U-listed waste), you must declare the hazards.[2]
Constituents: List "6-Bromo-N-ethyl-N-methylpyridin-2-amine" explicitly.
Hazard Checkbox: Mark "Toxic" and "Irritant."
Step 3: Bulking & Storage
Do not bulk this specific intermediate with general organic solvents unless you have a dedicated "Halogenated Waste" carboy.
Secondary Containment: Store the waste container in a secondary tray (polypropylene) to capture potential leaks.
Storage Location: Store in a cool, dry, well-ventilated area away from oxidizers (e.g., nitric acid, perchlorates).[2]
Spill Management Workflow
In the event of a spill, immediate containment is necessary to prevent environmental release.
Figure 2: Operational workflow for managing spills of halogenated aminopyridines.
Critical Note on Absorbents:
Avoid using combustible organic absorbents (like sawdust) for amine spills if strong oxidizers are nearby, although inert absorbents like vermiculite or diatomaceous earth are universally safer for halogenated aromatics.[2]
Regulatory & Compliance Data
RCRA Status: Not P-listed or U-listed.[2] Regulated as a Characteristic Waste if it exhibits toxicity or is mixed with flammable solvents (D001).
EPA Waste Code Suggestion: If the waste is purely this compound, it is often profiled under a generic "Halogenated Organic Solid/Liquid" profile by waste vendors (e.g., Veolia, Clean Harbors).[2] If dissolved in a flammable solvent, use D001 .
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13470315, 6-bromo-N-methylpyridin-2-amine (Analog).[2] Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Retrieved from [Link][2]
Personal protective equipment for handling 6-Bromo-N-ethyl-N-methylpyridin-2-amine
Executive Summary & Risk Logic The Core Threat: 6-Bromo-N-ethyl-N-methylpyridin-2-amine is a halogenated aminopyridine derivative. While specific toxicological data for this exact conformer may be sparse in public regist...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Logic
The Core Threat:
6-Bromo-N-ethyl-N-methylpyridin-2-amine is a halogenated aminopyridine derivative. While specific toxicological data for this exact conformer may be sparse in public registries, Structure-Activity Relationship (SAR) analysis dictates that we treat this molecule with elevated caution.
Why?
The Pyridine Ring: Facilitates potential transdermal absorption.
The N-Ethyl-N-Methyl Group: Increases lipophilicity compared to primary amines, theoretically enhancing the rate at which it penetrates the lipid bilayer of the skin.
The Amine Functionality: Acts as a base and a sensitizer; potential for severe eye damage and respiratory irritation.
Operational Mandate: Treat this substance as Fatal in Contact with Skin (H310) and Toxic if Swallowed (H301) until proven otherwise.[1] Do not rely on odor thresholds.
Hazard Profiling (SAR Analysis)
Hazard Class
Likely GHS Classification (Inferred)
Operational Implication
Acute Toxicity (Dermal)
Category 2/3 (H310/H311)
Zero-skin-contact policy. Double-gloving is mandatory.
Acute Toxicity (Oral)
Category 3 (H301)
No open handling outside the fume hood.
Skin/Eye Irritation
Category 2A/2 (H315/H319)
Dust can cause immediate corneal clouding.
Sensitization
Skin Sensitizer (H317)
Potential for anaphylactic response upon re-exposure.
The PPE Defense System
Do not view PPE as a uniform; view it as a layered defense system.
A. Respiratory Protection (The First Line)
Primary Control: All handling (weighing, dispensing, solubilizing) must occur inside a certified Chemical Fume Hood operating at 80–100 fpm face velocity .
Secondary (If Hood is Compromised): A half-face respirator with P100 (HEPA) / Organic Vapor (OV) cartridges.
Scientist’s Note: Pyridines have distinct odors, but olfactory fatigue sets in quickly. Do not trust your nose.
Why not Safety Glasses? Amines are basic. If dust or solution bypasses the side of safety glasses, the resulting pH spike in the eye can cause saponification of corneal tissues—damage that is often irreversible.
C. Dermal Protection (The Critical Barrier)
Glove Protocol:Double-Gloving Strategy.
Inner Layer: 4 mil Nitrile (Inspection required).
Outer Layer: 5-8 mil Nitrile or Neoprene (Long cuff preferred).
Technique: Change outer gloves immediately upon splash or every 30 minutes of active handling.
Body:
Standard cotton lab coat (buttoned to the neck).
Tyvek® Sleeve Covers are recommended when reaching deep into the hood or handling stock solutions >100mM, to bridge the gap between glove cuff and lab coat.
Visualization: Hierarchy of Defense
Figure 1: The layered defense strategy required for handling lipophilic aminopyridines.
Operational Workflow: Step-by-Step
Phase 1: Preparation
Verify Airflow: Check the fume hood flow monitor.
Static Control: This solid is likely electrostatic. Place an ionizing bar or anti-static gun near the balance if available to prevent "powder fly" (a major inhalation risk).
Spill Tray: Work inside a secondary containment tray (polypropylene) to capture any potential spills.
Phase 2: Weighing & Solubilization
Don PPE: Goggles, Lab Coat, Inner Gloves, Outer Gloves.
Transfer: Open the vial only inside the hood.
Weighing: If using an analytical balance outside the hood is unavoidable (not recommended), use the "Tare-and-Seal" method :
Caution: Halogenated pyridines can react exothermically with strong acids. Ensure your solvent is neutral.
Phase 3: Cleanup & Decontamination
Wipe Down: Use a paper towel soaked in dilute weak acid (e.g., 5% citric acid or vinegar) to wipe the work surface. This neutralizes residual amine traces.
Solvent Wash: Follow with an ethanol or water wipe.
Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
Emergency Response
Scenario
Immediate Action
Rationale
Skin Contact
Flush for 15 minutes immediately. Do not use solvent to wash skin (this drives the chemical deeper).
Water dilutes and mechanically removes the agent without increasing permeability.
Eye Contact
Irrigate for 15 minutes holding eyelids open. Seek ophthalmologist immediately.
Amines penetrate the cornea rapidly; seconds count to prevent blindness.
Spill (Solid)
Cover with wet paper towels (to prevent dust), then scoop into waste.
Dry sweeping generates toxic dust aerosols.
Disposal Protocol
This compound contains both Nitrogen and Bromine , classifying it as a Halogenated Organic .
Decision Logic:
Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Hexane) if the concentration is >1-2%. Most waste handlers require halogenated streams to be kept separate for incineration efficiency.
Labeling: Tag as "Halogenated Organic Waste - Toxic."
Container: High-density polyethylene (HDPE) or Glass. Avoid metal containers if the solution is acidic.
Figure 2: Waste stream segregation logic for brominated intermediates.
References
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
PubChem. (n.d.). Compound Summary: Aminopyridines (General Hazard Profile). National Library of Medicine. [Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]